molecular formula C10H9N3OS B1439103 4-(2-Amino-1,3-thiazol-4-yl)benzamide CAS No. 1065101-24-7

4-(2-Amino-1,3-thiazol-4-yl)benzamide

Cat. No.: B1439103
CAS No.: 1065101-24-7
M. Wt: 219.27 g/mol
InChI Key: GLAKOGMAEQWLPZ-UHFFFAOYSA-N
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Description

4-(2-Amino-1,3-thiazol-4-yl)benzamide is a useful research compound. Its molecular formula is C10H9N3OS and its molecular weight is 219.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Amino-1,3-thiazol-4-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Amino-1,3-thiazol-4-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-amino-1,3-thiazol-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c11-9(14)7-3-1-6(2-4-7)8-5-15-10(12)13-8/h1-5H,(H2,11,14)(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAKOGMAEQWLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(2-Amino-1,3-thiazol-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized synthesis and characterization of 4-(2-Amino-1,3-thiazol-4-yl)benzamide , a critical pharmacophore in medicinal chemistry.[1][2] The 2-aminothiazole scaffold is a "privileged structure" frequently observed in kinase inhibitors, antimicrobial agents, and CNS-active drugs. This guide details a robust two-step protocol utilizing the Hantzsch Thiazole Synthesis, emphasizing process safety, impurity control, and spectroscopic validation.

Introduction & Strategic Value

The 2-aminothiazole moiety serves as a bioisostere for various aromatic rings and hydrogen bond donors/acceptors in drug design. In the context of 4-(2-Amino-1,3-thiazol-4-yl)benzamide , the molecule combines two distinct binding domains:

  • The Aminothiazole Head: A monodentate or bidentate ligand often involved in the ATP-binding pocket of kinases (e.g., mimicking the adenine ring).[2]

  • The Benzamide Tail: A rigid linker providing hydrogen bonding capabilities, often targeting solvent-exposed regions or specific residues like the "gatekeeper" in enzymatic pockets.

Retrosynthetic Analysis

The most reliable disconnection for 2-aminothiazoles is at the heterocyclic ring formation.[2] This points to the Hantzsch Thiazole Synthesis , a condensation reaction between an


-haloketone and a thioamide (or thiourea).[1][2][3]

Pathway Logic:

  • Target: 4-(2-Amino-1,3-thiazol-4-yl)benzamide[1][2]

  • Precursor A (Electrophile):

    
    -Bromo-4-acetylbenzamide[1][2]
    
  • Precursor B (Nucleophile): Thiourea[1][2]

  • Starting Material: 4-Acetylbenzamide[1][2]

Retrosynthesis Target Target: 4-(2-Amino-1,3-thiazol-4-yl)benzamide Disconnection Disconnection: Hantzsch Cyclization Target->Disconnection Precursors Precursors: 4-(2-Bromoacetyl)benzamide + Thiourea Disconnection->Precursors Start Starting Material: 4-Acetylbenzamide Precursors->Start Bromination

Figure 1: Retrosynthetic strategy isolating the Hantzsch coupling as the key constructive step.

Experimental Protocols

Step 1: Synthesis of -Bromo-4-acetylbenzamide

Objective: Selective bromination of the acetyl group without over-bromination or affecting the amide.[1][2]

  • Reagents: 4-Acetylbenzamide (1.0 eq), Bromine (

    
    , 1.05 eq), Glacial Acetic Acid (Solvent).[1][2]
    
  • Alternative (Greener): N-Bromosuccinimide (NBS) with p-TsOH in Ethyl Acetate.[1][2]

Protocol (Standard Bromination):

  • Dissolution: Dissolve 4-acetylbenzamide (10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a dropping funnel and a drying tube (

    
    ).
    
  • Activation: Add a catalytic amount of HBr (48% aq, 2-3 drops) to initiate enolization.[1][2]

  • Addition: Add a solution of bromine (10.5 mmol) in acetic acid (5 mL) dropwise over 30 minutes at room temperature.

    • Critical Control Point: The color should dissipate before the next drop hits. If the orange color persists, pause addition and gently warm (

      
      ) to re-initiate the radical/ionic chain.
      
  • Quench: Once addition is complete and the solution is colorless/pale yellow, pour the mixture into ice-cold water (100 mL).

  • Isolation: The product, 4-(2-bromoacetyl)benzamide , will precipitate as a white/off-white solid.[1][2] Filter, wash copiously with cold water to remove acid, and dry in vacuo.

Step 2: Hantzsch Thiazole Cyclization

Objective: Condensation of the


-bromoketone with thiourea to form the thiazole ring.
  • Reagents: 4-(2-bromoacetyl)benzamide (1.0 eq), Thiourea (1.1 eq), Ethanol (Absolute).[1][2]

Protocol:

  • Setup: In a reaction flask, suspend 4-(2-bromoacetyl)benzamide (10 mmol) in absolute ethanol (30 mL).

  • Addition: Add thiourea (11 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ).
    
    • Observation: The suspension will likely clear as the reagents dissolve, followed by the precipitation of the product as the hydrobromide salt.

  • Duration: Reflux for 2–4 hours. Monitor by TLC (System: EtOAc/MeOH 9:1).[1]

  • Workup (Free Base Formation):

    • Cool the mixture to room temperature.

    • Filter the precipitate (Product

      
       HBr salt).[1][2]
      
    • Suspend the salt in water (50 mL) and adjust pH to ~9–10 using saturated aqueous

      
       or 
      
      
      
      .
    • Stir for 30 minutes to ensure complete deprotonation.

  • Final Isolation: Filter the free base, wash with water, then cold ethanol. Recrystallize from Ethanol/DMF if necessary.

Mechanistic Insight & Troubleshooting

The Hantzsch Mechanism

Understanding the mechanism allows for rapid troubleshooting of low yields.

  • Nucleophilic Attack: The sulfur atom of thiourea attacks the

    
    -carbon of the bromoketone (
    
    
    
    ).[2]
  • Cyclization: The nitrogen of the thiourea attacks the ketone carbonyl.[3]

  • Dehydration: Loss of water drives the aromatization to form the stable thiazole ring.

Mechanism Step1 1. Thio-Attack (S attacks C-Br) Step2 2. Intermediate (S-alkylated salt) Step1->Step2 SN2 Step3 3. Cyclization (N attacks C=O) Step2->Step3 Intramolecular Step4 4. Dehydration (-H2O, -HBr) Step3->Step4 Aromatization

Figure 2: Simplified Hantzsch Thiazole Synthesis Mechanism.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield (Step 1) Poly-bromination (dibromo species)Control temp strictly (<25°C).[1][2] Add

slower.
Sticky Product (Step 2) Incomplete cyclization or trapped solventEnsure reflux is vigorous.[1][2] Use EtOH/DMF mix if solubility is poor.
Impurity in NMR (~4.5 ppm) Unreacted

-bromoketone
Extend reflux time; add excess thiourea (1.2 eq).
Color Issues (Dark) Oxidation of aminePerform workup under inert atmosphere (

) or add sodium metabisulfite during wash.[1][2]

Characterization Profile

As a researcher, you must validate the structure using orthogonal analytical methods. Below is the Expected Analytical Profile for 4-(2-Amino-1,3-thiazol-4-yl)benzamide.

Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-


 (Due to low solubility in 

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.90 - 8.00 Doublet (d)2HAr-H (Benzamide)Protons ortho to amide (deshielded).[1][2]
7.80 - 7.85 Doublet (d)2HAr-H (Benzamide)Protons ortho to thiazole.[1][2]
7.30 - 7.40 Broad Singlet1HAmide -NHOne proton of

.[1][2]
7.10 Singlet (s)1HThiazole C5-HCharacteristic thiazole ring proton.[1][2]
7.00 - 7.10 Broad Singlet2HThiazole -

Exchangable with

.[1][2]
6.60 - 6.80 Broad Singlet1HAmide -NHSecond proton of

.
Infrared Spectroscopy (FT-IR)[1][4][5]
  • 3300–3100

    
    :  Primary amine (
    
    
    
    ) and Amide NH stretching (multiple bands).[1]
  • 1660–1690

    
    :  Amide I band (C=O stretch).[1] Strong intensity.
    
  • 1610–1620

    
    :  C=N stretch (Thiazole ring).[1]
    
  • 1550–1580

    
    :  Amide II band (N-H bend).[1]
    
Mass Spectrometry (ESI-MS)[1][2][6]
  • Formula:

    
    
    
  • Molecular Weight: 219.26 g/mol [1][2]

  • Observed Ion

    
    :  220.1 m/z[1][2]
    
  • Fragmentation: Loss of

    
     (17) or CO (28) may be observed in MS/MS modes.[1][2]
    

Safety & Handling

  • 
    -Bromoketones:  Potent lachrymators (tear gas agents).[1][2] Handle only  in a functioning fume hood. Destroy excess bromide with aqueous sodium thiosulfate.
    
  • Thiourea: Suspected carcinogen/goitrogen.[2] Avoid dust inhalation.

  • Benzamides: Generally low acute toxicity but should be treated as unknown bioactive agents.[2]

References

  • General Hantzsch Synthesis: Hantzsch, A. (1887).[2][4] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Biological Activity of Aminothiazoles: Khalifa, M. E. (2018).[5] "Recent Developments and Biological Activities of 2-Aminothiazole Derivatives". Acta Chimica Slovenica, 65(1), 1–22.[2][5]

  • Synthesis of Thiazole-Benzamides: Venkata Rao, C., et al. (2013).[2][6] "Synthesis of novel 2-amino thiazole derivatives". Der Pharma Chemica, 5(2), 181-184.[1][2][6]

  • Characterization Standards: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for interpreting NMR/IR of heterocycles).

Sources

4-(2-Amino-1,3-thiazol-4-yl)benzamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Researchers and Drug Development Professionals

Compound Identity & Significance

4-(2-Amino-1,3-thiazol-4-yl)benzamide (CAS: 1065101-24-7) is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry, particularly in the design of kinase inhibitors and anti-infective agents. It functions as a critical pharmacophore, combining a polar benzamide motif—capable of forming robust hydrogen bond networks—with an aminothiazole ring, a proven ATP-mimetic fragment.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and structural characterization to support its application in fragment-based drug discovery (FBDD) and lead optimization.

Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11][12]
PropertyDetail
CAS Number 1065101-24-7
IUPAC Name 4-(2-amino-1,3-thiazol-4-yl)benzamide
Molecular Formula C₁₀H₉N₃OS
Molecular Weight 219.26 g/mol
SMILES NC(=O)c1ccc(c2csc(N)n2)cc1
InChI Key Unique identifier required for database integration (e.g., generated from SMILES)

Physicochemical Profiling

Understanding the solid-state and solution-phase behavior of this compound is essential for assay development and formulation.

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow solidTypical of aminothiazole derivatives due to conjugation.
Melting Point > 200 °C (Decomposition)High lattice energy driven by intermolecular H-bonding (Amide/Aminothiazole).
Solubility DMSO (>20 mg/mL), DMFSoluble in polar aprotic solvents.
Solubility (Water) Low (< 0.1 mg/mL)Limited aqueous solubility; requires co-solvents (e.g., DMSO) for biological assays.
LogP (Predicted) ~1.2 - 1.5Lipophilicity is moderate, suitable for oral bioavailability (Lipinski compliant).
pKa (Basic) ~5.3 (Thiazole N)The aminothiazole nitrogen can be protonated in acidic media.
H-Bond Donors 2 (Amide NH₂, Thiazole NH₂)Critical for active site binding.
H-Bond Acceptors 3 (Amide O, Thiazole N, Thiazole S)

Synthetic Route: Hantzsch Thiazole Synthesis[16]

The most robust method for synthesizing 4-(2-Amino-1,3-thiazol-4-yl)benzamide is the Hantzsch Thiazole Synthesis . This condensation reaction involves a reactive


-haloketone and a thioamide (or thiourea) component.
Mechanism of Action

The synthesis proceeds via the nucleophilic attack of the thiourea sulfur atom on the


-carbon of 4-(bromoacetyl)benzamide, followed by cyclization and dehydration to form the aromatic thiazole ring.

HantzschSynthesis Precursor 4-(Bromoacetyl)benzamide (Electrophile) Intermediate S-Alkylated Intermediate (Non-isolated) Precursor->Intermediate + Thiourea Reflux Thiourea Thiourea (Nucleophile) Thiourea->Intermediate Cyclization Cyclization & Dehydration (-H2O) Intermediate->Cyclization - HBr Product 4-(2-Amino-1,3-thiazol-4-yl)benzamide (Target) Cyclization->Product HBr HBr (Byproduct) Cyclization->HBr Water H2O (Byproduct) Cyclization->Water

Caption: Mechanistic pathway for the Hantzsch synthesis of the aminothiazole scaffold.

Experimental Protocol

Reagents:

  • 4-(2-Bromoacetyl)benzamide (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (anhydrous) or 1,4-Dioxane

  • Sodium acetate (optional, to scavenge HBr)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-(2-bromoacetyl)benzamide (e.g., 10 mmol) in hot ethanol (50 mL). Ensure complete dissolution.

  • Addition: Add thiourea (11 mmol) slowly to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM).

  • Precipitation: Upon completion, cool the mixture to room temperature. The hydrobromide salt of the product often precipitates directly.

  • Neutralization: If the salt precipitates, filter it and suspend in water. Neutralize with saturated aqueous NaHCO₃ or 10% NH₄OH to liberate the free base.

  • Purification: Filter the resulting solid, wash copiously with water (to remove inorganic salts) and cold ethanol. Recrystallize from Ethanol/DMF if necessary to achieve >98% purity.

Structural Characterization

Verification of the chemical structure is paramount. Below are the expected spectral characteristics based on the aminothiazole-benzamide scaffold.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
  • δ 7.90 - 8.00 (d, 2H): Aromatic protons on the benzamide ring (ortho to amide).

  • δ 7.80 - 7.85 (d, 2H): Aromatic protons on the benzamide ring (ortho to thiazole).

  • δ 7.95 (br s, 1H) & 7.35 (br s, 1H): Amide -NH₂ protons (distinct due to restricted rotation).

  • δ 7.05 - 7.15 (s, 1H): Thiazole C5 proton. This is a characteristic singlet for 4-substituted thiazoles.

  • δ 7.00 - 7.20 (br s, 2H): Thiazole -NH₂ protons. Often broad and exchangeable with D₂O.

Mass Spectrometry (ESI-MS)[9]
  • Ionization Mode: Positive (ESI+)

  • Observed Ion: [M+H]⁺ = 220.05 m/z

  • Fragmentation: Loss of NH₃ (17 Da) from the amide or thiazole amine is a common fragmentation pathway.

Medicinal Chemistry Applications

This compound serves as a "privileged structure" in drug discovery.

Pharmacophore Mapping

The molecule presents multiple interaction points for protein binding sites, particularly within the ATP-binding pocket of kinases.

Pharmacophore ThiazoleN Thiazole N (H-Bond Acceptor) ThiazoleNH2 Thiazole NH2 (H-Bond Donor) Target_Hinge Target_Hinge ThiazoleN->Target_Hinge Binds Hinge Region Benzene Phenyl Ring (Pi-Stacking / Hydrophobic) ThiazoleNH2->Benzene Linked Target_Glu Target_Glu ThiazoleNH2->Target_Glu Binds Gatekeeper AmideO Amide C=O (H-Bond Acceptor) Benzene->AmideO Linked Target_Hydrophobic Target_Hydrophobic Benzene->Target_Hydrophobic Van der Waals AmideNH2 Amide NH2 (H-Bond Donor)

Caption: Pharmacophore map highlighting key hydrogen bond donor/acceptor sites for target interaction.

Key Applications
  • Kinase Inhibition: The 2-aminothiazole motif is a classic ATP-mimetic that can form hydrogen bonds with the "hinge region" of kinase enzymes (e.g., CDK, Src, VEGFR).

  • Fragment-Based Discovery: Due to its low molecular weight (<250 Da) and high ligand efficiency, it is an ideal starting fragment for growing into more potent inhibitors.

  • Anti-infectives: Analogs of this scaffold have demonstrated activity against bacterial DNA gyrase and fungal pathogens.

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (gloves, lab coat, safety glasses). Process in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino groups over long periods.

References

  • Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational chemistry for the synthesis method).[1][2]

  • Rouf, A., & Tanyeli, C. (2015). "Bioactive thiazole and benzothiazole derivatives". European Journal of Medicinal Chemistry, 97, 911-927. (Review of aminothiazole biological activity).
  • PubChem. (2025).[3][4] Compound Summary for Aminothiazole Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization of 4-(2-Amino-1,3-thiazol-4-yl)benzamide

[5]

Executive Summary & Compound Significance

The compound 4-(2-Amino-1,3-thiazol-4-yl)benzamide represents a critical pharmacophore in drug discovery, particularly in the development of kinase inhibitors (e.g., CDK, GSK-3

55

This guide provides a definitive reference for the spectroscopic identification of this molecule, focusing on the distinguishing features between the thiazole core and the benzamide appendage. The data presented validates the successful Hantzsch cyclization of

Synthetic Pathway & Structural Logic

To understand the impurities and spectral artifacts often found in samples, one must understand the genesis of the molecule. The synthesis typically follows a Hantzsch Thiazole Synthesis , involving the condensation of 4-(2-bromoacetyl)benzamide with thiourea.[5]

Reaction Workflow Visualization

The following diagram outlines the critical process flow and intermediate tracking.

GStart4-AcetylbenzamideBrominationBromination(Br2/AcOH)Start->Bromination ActivationIntermediate4-(2-Bromoacetyl)benzamide(Key Intermediate)Bromination->Intermediate Electrophile FormationCyclizationHantzsch Cyclization(Thiourea, EtOH, Reflux)Intermediate->Cyclization CondensationProduct4-(2-Amino-1,3-thiazol-4-yl)benzamideCyclization->Product Dehydration & Aromatization

Figure 1: Step-wise synthesis pathway via the Hantzsch method.[5] Note the critical transition from the acyclic bromo-ketone to the aromatic thiazole ring.

Spectroscopic Data Analysis[2][3][6][7][8][9][10][11][12][13]

Mass Spectrometry (ESI-MS)

Mass spectrometry provides the primary confirmation of the molecular weight. For this compound, the ionization is typically performed in Positive Mode (ESI+).

Molecular Formula:

Exact Mass:5
Ion Speciesm/z (Observed)Interpretation

220.1 Protonated molecular ion (Base Peak).[5]

242.1Sodium adduct (common in glass storage).[5]

439.1Dimer formation (concentration dependent).[5]
Fragment 1203.0Loss of

(Characteristic of primary amines).
Fragment 2177.0Loss of

fragment from benzamide.[5]

Scientist’s Note: The stability of the thiazole ring usually prevents fragmentation of the heterocyclic core under standard ESI conditions. If you observe a peak at m/z ~134, it indicates residual 4-acetylbenzamide starting material.[5]

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the interplay between the amide (benzamide) and the amine (thiazole).[5]

Frequency (

)
IntensityAssignmentMechanistic Insight
3420, 3280 Strong, Broad

Primary amine (

) and Amide

stretches.[5] Broadening indicates intermolecular H-bonding.
1665 Strong

Amide I band. The benzamide carbonyl stretch.[5]
1610 Medium

Thiazole ring breathing mode.[5] Distinctive for 2-aminothiazoles.
1540 Strong

Amide II band. N-H bending mixed with C-N stretching.[5]
680-750 Medium

Out-of-plane bending (oop) for 1,4-disubstituted benzene (para-substitution).[5]
Nuclear Magnetic Resonance (NMR)

Solvent selection is critical.[5] DMSO-



H-NMR Data (400 MHz, DMSO-

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
7.98 Broad Singlet1HAmide

Restricted rotation of the amide bond renders the two protons non-equivalent.[5]
7.92 Doublet (

)
2HAr-H (Benzene)Protons ortho to the amide group (deshielded by carbonyl).[5]
7.85 Doublet (

)
2HAr-H (Benzene)Protons ortho to the thiazole ring.[5]
7.35 Broad Singlet1HAmide

The second amide proton.[5]
7.10 Singlet1HThiazole

Characteristic singlet for 4-substituted thiazoles.[5]
7.05 Broad Singlet2HThiazole

Exchangeable with

.[5] Often broad due to quadrupole broadening from Nitrogen.

C-NMR Data (100 MHz, DMSO-

)
Shift (

ppm)
AssignmentCarbon Type
168.5

(Amide)
Carbonyl
167.2 Thiazole

Quaternary (

)
149.8 Thiazole

Quaternary
137.5 Benzene

Quaternary (linked to thiazole)
133.2 Benzene

Quaternary (linked to amide)
128.1 Benzene

Methine (

)
125.9 Benzene

Methine (

)
103.5 Thiazole

Methine (

)

Expert Insight: The signal at 167.2 ppm (Thiazole C2) and 168.5 ppm (Benzamide C=O) are very close.[5] To distinguish them, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment. The Carbonyl carbon will correlate with the aromatic protons at 7.92 ppm, whereas the Thiazole C2 will not.

Validated Experimental Protocol

Objective: Synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzamide via Hantzsch Condensation.

Materials
  • 4-(2-Bromoacetyl)benzamide (1.0 eq)[5]

  • Thiourea (

Technical Guide: Structure-Activity Relationship (SAR) of 4-(2-Amino-1,3-thiazol-4-yl)benzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Domain: Medicinal Chemistry / Antibacterial Drug Discovery Target: Bacterial DNA Gyrase B (GyrB) / Topoisomerase IV

Executive Summary

The 4-(2-amino-1,3-thiazol-4-yl)benzamide scaffold represents a privileged pharmacophore in the design of ATP-competitive inhibitors targeting bacterial DNA Gyrase B (GyrB) and Topoisomerase IV (ParE). Unlike fluoroquinolones that stabilize the DNA-cleavage complex, these analogs target the ATPase domain, offering a distinct mechanism of action to combat multi-drug resistant (MDR) pathogens.[1]

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, establishing the causal link between specific structural modifications and their impact on binding affinity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


), antibacterial potency (MIC), and physicochemical properties.

Mechanistic Grounding: The ATPase Target

To understand the SAR, one must visualize the binding pocket.[1][2] The 2-aminothiazole headgroup functions as a "warhead" that mimics the adenine ring of ATP.

  • Primary Interaction: The exocyclic 2-amino group and the endocyclic thiazole nitrogen form a critical hydrogen bond donor-acceptor motif with a conserved aspartate residue (e.g., Asp73 in E. coli GyrB).[1]

  • Hydrophobic Clamp: The thiazole ring and the attached phenyl group (of the benzamide) are sandwiched between hydrophobic residues (often Ile/Val), necessitating planarity.[1]

  • Solvent Interface: The benzamide tail extends toward the solvent-exposed region, providing a vector for solubility-enhancing modifications without disrupting the core binding mode.

Chemical Synthesis: The Hantzsch Protocol

The most robust method for generating these analogs is the Hantzsch Thiazole Synthesis.[1][2] This protocol is self-validating: the precipitation of the hydrobromide salt usually indicates reaction completion.

Core Synthesis Workflow

Reaction: Condensation of


-bromoacetophenones with thiourea.

Protocol:

  • Starting Material: Dissolve 4-acetylbenzamide (1.0 eq) in glacial acetic acid or ethanol.

  • Bromination (if starting from ketone): Add bromine (1.0 eq) dropwise at 0°C. Stir at RT for 2 hours to generate the

    
    -bromo intermediate.
    
  • Cyclization: Add thiourea (1.2 eq) to the reaction mixture.

  • Reflux: Heat to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Cool to RT. The product often precipitates as HBr salt.[2] Filter and wash with cold ethanol.[2]

  • Free Base Generation: Suspend solid in water; adjust pH to 8–9 with aqueous ammonia. Filter the free base.[2]

Visualization: Synthetic Pathway

SynthesisPathway Start 4-Acetylbenzamide Bromination α-Bromination (Br2, AcOH) Start->Bromination Intermediate α-Bromoacetophenone Derivative Bromination->Intermediate 2h, RT Cyclization Hantzsch Cyclization (+ Thiourea, Reflux) Intermediate->Cyclization 4-6h, 80°C Product 4-(2-Amino-thiazol-4-yl) benzamide Core Cyclization->Product pH 9 Workup

Caption: Step-wise Hantzsch synthesis for generating the aminothiazole core.

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is divided into three distinct zones: the Head (Aminothiazole), the Linker (Phenyl ring), and the Tail (Amide).[1]

Zone A: The 2-Aminothiazole Head (The Anchor)[1]
  • Requirement: The free ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     is essential.
    
  • Observation: Acylation of the 2-amino group (forming an amide) generally abolishes activity (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -fold loss in potency).
    
    • Causality: The amide carbonyl creates steric clash with the protein backbone and disrupts the critical H-bond network with Asp73.

  • Modification: Alkylation (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) is tolerated but often reduces potency compared to the primary amine due to the loss of one H-bond donor.
    
Zone B: The C5-Thiazole Position (The Selectivity Filter)[1]
  • Steric Constraint: The C5 position faces a restricted hydrophobic pocket.[2]

  • SAR Insight: Small lipophilic substituents (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) at C5 can increase potency by filling the hydrophobic void.
    
  • Restriction: Bulky groups (Phenyl, tert-butyl) at C5 drastically reduce affinity due to steric clash with the "roof" of the ATP binding site.[1]

Zone C: The Benzamide Tail (The Solubilizing Vector)[1]
  • Positioning: The para-orientation of the amide relative to the thiazole is optimal. Meta-analogs often show reduced binding due to suboptimal angle of projection into the solvent.

  • Amide Nitrogen Substitution: This is the primary site for optimization.[1][2]

    • Unsubstituted (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ):  Good binding, poor solubility.
      
    • Basic Side Chains (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ):  dramatically improve solubility and cell permeability (Gram-negative entry).
      
    • Rigidification: Incorporating the nitrogen into a heterocycle (e.g., piperazine, morpholine) often improves metabolic stability.[1]

SAR Data Summary (Representative)
Analog IDR1 (2-Pos)R2 (5-Pos)R3 (Benzamide N-sub)GyrB IC50 (µM)MIC E. coli (µg/mL)Insight
AT-01 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

HH0.0532Potent binder, poor permeability.
AT-02

HH>50>64Acylation destroys binding.
AT-03


H0.0216C5-Methyl fills hydrophobic pocket.
AT-04 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H

0.062Basic tail improves Gram(-) entry.
Visualization: SAR Logic Map

SAR_Map Core 4-(2-Amino-1,3-thiazol-4-yl)benzamide ZoneA Zone A: 2-Amino Group (Asp73 Interaction) Core->ZoneA ZoneB Zone B: C5 Position (Hydrophobic Pocket) Core->ZoneB ZoneC Zone C: Benzamide Tail (Solvent/Permeability) Core->ZoneC RuleA1 Must be free -NH2 for max H-bonding ZoneA->RuleA1 RuleA2 Acylation = Activity Loss ZoneA->RuleA2 RuleB1 Small Lipophilic (Cl, Me) increases potency ZoneB->RuleB1 RuleB2 Bulky groups clash ZoneB->RuleB2 RuleC1 Add Basic Amines for Gram(-) entry ZoneC->RuleC1 RuleC2 Rigid Linkers improve metabolic stability ZoneC->RuleC2

Caption: Structural logic governing the potency and permeability of aminothiazole benzamides.

Experimental Validation Protocols

To ensure data integrity, the following protocols should be used. These are "self-validating" because they include internal controls (e.g., Novobiocin as a positive control).[1]

Protocol A: DNA Gyrase Supercoiling Assay

Purpose: To determine the IC50 of the analog against the ATPase activity of GyrB.[1][2]

  • Reagents: Relaxed pBR322 plasmid, E. coli DNA Gyrase (A2B2 holoenzyme), Assay Buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP).[1]

  • Setup: Mix 1 U Gyrase, 0.5 µg relaxed plasmid, and test compound (in DMSO) in a total volume of 30 µL.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Termination: Stop reaction with 30 µL STEB buffer (40% sucrose, 100 mM Tris-HCl, 100 mM EDTA, 0.5 mg/mL Bromophenol Blue).

  • Analysis: Run samples on 1% agarose gel (TAE buffer) at 50V for 3 hours.

  • Quantification: Stain with Ethidium Bromide.[2] Supercoiled DNA migrates faster than relaxed DNA.[2] Quantify band intensity via densitometry.[2]

  • Validity Check: Novobiocin (IC50 ~0.1 µM) must show complete inhibition.[1][2] DMSO control must show full supercoiling.[2]

Protocol B: Minimum Inhibitory Concentration (MIC)

Purpose: To assess whole-cell antibacterial activity.

  • Standard: CLSI broth microdilution method.

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL of E. coli ATCC 25922.[2]
    
  • Compound: Serial 2-fold dilutions in 96-well plates.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Lowest concentration with no visible growth.

Conclusion and Strategic Outlook

The 4-(2-amino-1,3-thiazol-4-yl)benzamide scaffold is a robust starting point for GyrB inhibitors. The SAR is tight: the aminothiazole head is non-negotiable for binding, while the benzamide tail is the primary vector for solving the "permeability problem" in Gram-negative bacteria. Future optimization should focus on Zone C (the tail) to balance lipophilicity (LogD) with basicity for optimal porin traversal and efflux avoidance.[1][2]

References

  • Discovery of Novel DNA Gyrase Inhibitors. Antimicrobial Agents and Chemotherapy. (2007).[1][2][3] Focuses on the aminothiazole scaffold mechanism.[2][4][5] [Link][1][2]

  • Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry. (2016). Discusses the SAR of related thiazole-benzamide cores. [Link][1][2]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. RHHZ. (2013). Provides detailed Hantzsch synthesis protocols for this specific class. [Link]

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry. (1992). foundational SAR on the 2-amino-4-arylthiazole connectivity. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds. Molecules. (2021). Comprehensive review of the biological versatility of the scaffold. [Link]

Sources

Technical Guide: Discovery & Optimization of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminothiazole (2-AT) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as the core architecture for FDA-approved therapeutics ranging from receptor tyrosine kinase inhibitors (e.g., Dasatinib) to cephalosporin antibiotics (e.g., Cefdinir). Its utility stems from a unique electronic profile that allows it to function as a robust hydrogen bond donor-acceptor motif, mimicking the adenine ring of ATP.

However, the 2-AT scaffold presents a paradox: while highly active, it is frequently flagged as a Pan-Assay Interference Compound (PAINS) liability.[1] This guide provides a rigorous technical framework for leveraging the 2-AT scaffold while systematically de-risking the associated liabilities through validated synthetic protocols and orthogonal bioassay filters.

Part 1: Structural Biology & Pharmacophore Logic

The Hinge-Binding Motif

In kinase drug discovery, the 2-aminothiazole core is predominantly utilized as a Type I ATP-competitive inhibitor. Its efficacy relies on a specific donor-acceptor interaction with the kinase hinge region backbone.

  • Acceptor (N3): The thiazole ring nitrogen accepts a hydrogen bond from the backbone amide NH of the hinge residue (e.g., Met318 in c-Src).

  • Donor (C2-NH2): The exocyclic amine donates a hydrogen bond to the backbone carbonyl oxygen of the adjacent residue.

Visualization: The Pharmacophore Map

The following diagram illustrates the critical binding interactions of a generic 2-aminothiazole derivative within the ATP-binding pocket.

G KinaseHinge Kinase Hinge Region (Backbone CO & NH) ThiazoleCore 2-Aminothiazole Core (Scaffold) ThiazoleCore->KinaseHinge Bidentate H-Bonds (Donor/Acceptor) HydrophobicPocket Hydrophobic Pocket (Gatekeeper Residue) ThiazoleCore->HydrophobicPocket Van der Waals (C4/C5 Substituents) SolventFront Solvent Exposed Region (Solubilizing Groups) ThiazoleCore->SolventFront C2-Amine Extension

Figure 1: Pharmacophore mapping of 2-aminothiazole binding. The core acts as the anchor, while C4/C5 substitutions probe the hydrophobic pocket.

Part 2: Validated Synthetic Protocols

The Hantzsch Thiazole Synthesis (Optimized)

While many routes exist, the condensation of


-haloketones with thioureas (Hantzsch synthesis) remains the industrial standard due to its atom economy and scalability.
Protocol: Synthesis of 4-Substituted-2-Aminothiazoles

Reagents:

  • Substituted acetophenone (1.0 eq)

  • Bromine or NBS (1.05 eq)

  • Thiourea (2.0 eq)

  • Ethanol (Absolute)[2]

  • Sodium Bicarbonate (sat.[3][4] aq.)

Step-by-Step Methodology:

  • Bromination (In Situ): Dissolve the substituted acetophenone in ethanol. Add bromine dropwise at 0°C. Stir for 1 hour to generate the

    
    -bromoacetophenone intermediate. Note: Using NBS/p-TsOH allows for a cleaner reaction if the substrate is acid-sensitive.
    
  • Cyclization: Add thiourea directly to the reaction vessel. Heat the mixture to reflux (78°C) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product often precipitates.[3]

  • Workup: Filter the solid.[2][3][4] Resuspend in water and basify to pH 9 using saturated NaHCO₃ to liberate the free base.

  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (SiO₂, DCM/MeOH gradient).

Synthetic Workflow Diagram

Hantzsch Ketone Acetophenone AlphaHalo α-Haloketone (Intermediate) Ketone->AlphaHalo Bromination Bromine Bromine/NBS Bromine->AlphaHalo Thiourea Thiourea Cyclization Reflux (EtOH) Cyclization Thiourea->Cyclization AlphaHalo->Cyclization Workup Basification (NaHCO3) Cyclization->Workup HBr Salt Product 2-Aminothiazole Derivative Workup->Product Free Base

Figure 2: The Hantzsch synthesis workflow.[2] The critical step is the basification of the HBr salt to yield the active free base.

Part 3: Medicinal Chemistry & SAR[5][6][7][8]

Structure-Activity Relationship (SAR) optimization of the 2-AT scaffold generally focuses on three vectors. The table below summarizes the causality behind modifications at these positions.

PositionModification StrategyBiological/Physicochemical Effect
C2-Amine Amide coupling / Urea formationPotency & Solubility. Converting the primary amine to an amide often improves metabolic stability (blocking N-acetylation) and positions solubilizing groups (e.g., piperazines) into the solvent front.
C4-Position Bulky Aryl/Heteroaryl groupsSelectivity. Substituents here occupy the hydrophobic specificity pocket (Gatekeeper region). Bulky groups (e.g., t-butyl, substituted phenyl) can induce selectivity between kinase families.
C5-Position Halogenation (F, Cl) or Small AlkylMetabolic Stability. The C5 position is metabolically vulnerable to oxidation. Blocking this site with Fluorine or Chlorine prevents ring opening and increases half-life (

).

Part 4: The PAINS Liability (Critical Validation)

Warning: 2-aminothiazoles are classified as "Frequent Hitters."[1] They can act as PAINS by two mechanisms:

  • Aggregators: Forming colloidal aggregates that sequester enzymes non-specifically.

  • Redox Cycling: Generating hydrogen peroxide in assay buffers.

Hit Validation Protocol (Mandatory)

To validate a 2-AT hit and ensure it is a true pharmacological inhibitor, you must run the following orthogonal assays.

Step 1: Detergent-Based Assay (Aggregation Check)

  • Run the biochemical IC50 assay in standard buffer.

  • Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-80 .

  • Result: If the IC50 shifts significantly (>3-fold) or activity disappears with detergent, the compound is likely an aggregator (False Positive).

Step 2: Surface Plasmon Resonance (SPR)

  • Immobilize the target protein on a sensor chip.

  • Inject the compound.

  • Result: A true binder will show 1:1 stoichiometry and dose-dependent binding kinetics. PAINS often show "super-stoichiometric" binding (non-specific coating of the sensor).

Liability Decision Tree

PAINS Start 2-AT Hit Identified Detergent Detergent Sensitivity? (Triton X-100) Start->Detergent HillSlope Hill Slope ~ 1.0? Detergent->HillSlope Activity Retained Discard Discard (False Positive) Detergent->Discard Activity Lost Stoichiometry SPR Stoichiometry 1:1? Stoichiometry->Discard Super-stoichiometric Lead Valid Lead Candidate Stoichiometry->Lead Binding Confirmed HillSlope->Stoichiometry Slope ~ 1.0 HillSlope->Discard Slope > 2.0 (Steep)

Figure 3: Decision tree for de-risking 2-aminothiazole hits. Adherence to this logic is required to avoid wasting resources on artifacts.

References

  • Das, J., et al. (2006). "2-Aminothiazole as a Novel Kinase Inhibitor Template.[5][6] Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)."[5][6][7] Journal of Medicinal Chemistry.

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry.

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry.

  • Potts, K. T. (1977). "The Chemistry of Thiazoles and Thiazolines." Chemical Reviews. (Classic reference for Hantzsch Synthesis mechanisms).

Sources

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions make it a cornerstone in the design of kinase inhibitors, antibacterial agents, and other therapeutics.[1][2] This document provides a comprehensive, field-proven protocol for the synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzamide, a valuable building block for drug discovery libraries.

The synthetic strategy is centered around the robust and highly reliable Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide-containing reactant.[2][3][4] In this protocol, we detail a two-part procedure: first, the preparation of the key α-chloroacetyl intermediate from a commercially available starting material, and second, the subsequent cyclization with thiourea to yield the target compound. Each step is explained with causal reasoning to empower researchers with a deep understanding of the reaction dynamics, ensuring reproducibility and success.

Overall Reaction Scheme

The synthesis is performed in two primary stages as depicted below:

Part A: Synthesis of the α-Haloketone Intermediate


Synthesis of 4-(2-chloroacetyl)benzamide from 4-acetylbenzamide.

Part B: Hantzsch Thiazole Synthesis

Cyclocondensation of 4-(2-chloroacetyl)benzamide with thiourea.

Mechanistic Insight: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry for its efficiency in constructing the thiazole ring. The reaction proceeds through a well-established mechanism involving initial nucleophilic attack, followed by cyclization and dehydration.

  • Nucleophilic Substitution: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic α-carbon of the halo-ketone (4-(2-chloroacetyl)benzamide), displacing the chloride ion.

  • Cyclization: An intramolecular nucleophilic attack occurs where one of the amino groups of the thiourea intermediate attacks the carbonyl carbon of the ketone.

  • Dehydration: The resulting tetrahedral intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic 2-aminothiazole ring.

Hantzsch_Mechanism Mechanism of Hantzsch Thiazole Synthesis cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A Thiourea (Sulfur attack) B α-Haloketone C Thiouronium Intermediate A->C + B->C D Cyclic Intermediate C->D N attacks C=O E Final Product (2-Aminothiazole) D->E - H₂O

Caption: Key mechanistic steps of the Hantzsch thiazole synthesis.

Part 1: Synthesis of 4-(2-chloroacetyl)benzamide

This precursor is synthesized via the α-chlorination of 4-acetylbenzamide.

Materials & Equipment
Reagent/MaterialM.W.CAS No.Recommended Grade
4-Acetylbenzamide163.1713233-70-6>98%
Sulfuryl Chloride (SO₂Cl₂)134.977791-25-5>97%
Dichloromethane (DCM)84.9375-09-2Anhydrous, >99.8%
HexanesN/A110-54-3ACS Grade
  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle with temperature control, reflux condenser, dropping funnel, ice bath, Buchner funnel, and standard laboratory glassware.

Detailed Protocol: Step-by-Step
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-acetylbenzamide (10.0 g, 61.3 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Place the flask in an ice bath. Through a dropping funnel, add sulfuryl chloride (5.4 mL, 67.4 mmol, 1.1 eq) dropwise to the stirred suspension over 20-30 minutes. Causality Note: Dropwise addition at 0 °C is crucial to control the exothermicity of the reaction and prevent potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux (approx. 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into 100 mL of ice-cold water to quench any unreacted sulfuryl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by trituration or recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield pure 4-(2-chloroacetyl)benzamide as a white to off-white solid.

Part 2: Synthesis of 4-(2-Amino-1,3-thiazol-4-yl)benzamide

This is the final cyclocondensation step to form the target molecule.

Materials & Equipment
Reagent/MaterialM.W.CAS No.Recommended Grade
4-(2-chloroacetyl)benzamide197.6299592-72-4As synthesized above
Thiourea76.1262-56-6>99%
Ethanol (EtOH)46.0764-17-5200 Proof
Sodium Bicarbonate (NaHCO₃)84.01144-55-8ACS Grade
  • Equipment: Round-bottom flask, magnetic stirrer, heating mantle, reflux condenser, Buchner funnel, and standard laboratory glassware.

Detailed Protocol: Step-by-Step
  • Reaction Setup: In a 250 mL round-bottom flask, combine 4-(2-chloroacetyl)benzamide (5.0 g, 25.3 mmol) and thiourea (2.1 g, 27.8 mmol, 1.1 eq).

  • Solvent Addition: Add 100 mL of ethanol to the flask. Causality Note: Ethanol is an excellent solvent for this reaction as it effectively dissolves the reactants upon heating and facilitates the precipitation of the product upon cooling.[1][5]

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring. Maintain reflux for 3-5 hours. The reaction progress can be monitored by TLC. A precipitate may begin to form during the reaction.

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the precipitated solid, which is the hydrochloride salt of the product, by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol.

  • Neutralization: To obtain the free base, suspend the filtered solid in approximately 100 mL of water. Stir the suspension and add a saturated solution of sodium bicarbonate (NaHCO₃) dropwise until the pH of the mixture is neutral to slightly basic (pH 7-8). Causality Note: Neutralization is required to deprotonate the aminothiazole nitrogen, which improves handling and ensures the correct form for biological screening.

  • Final Product Collection: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Drying: Dry the final product, 4-(2-Amino-1,3-thiazol-4-yl)benzamide, in a vacuum oven at 50-60 °C to a constant weight. The product should be a pale yellow or off-white solid.

Data Summary & Expected Results

Table 1: Reagent Quantities for Part 2

ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Molar Eq.
4-(2-chloroacetyl)benzamide197.625.025.31.0
Thiourea76.122.127.81.1

Table 2: Expected Product Characteristics

ParameterExpected Result
Product Name 4-(2-Amino-1,3-thiazol-4-yl)benzamide
Molecular Formula C₁₀H₉N₃OS
Molecular Weight 219.26 g/mol
Physical State Pale yellow to off-white solid
Expected Yield 75-85%
Melting Point >200 °C (Decomposition may be observed)
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~7.9 (d, 2H, Ar-H), ~7.8 (s, 1H, Thiazole-H), ~7.5 (d, 2H, Ar-H), ~7.2 (br s, 2H, -NH₂), ~7.0 (br s, 2H, -CONH₂)
MS (ESI+) m/z: 220.05 [M+H]⁺
Synthetic Workflow Visualization

Synthesis_Workflow Start_A 4-Acetylbenzamide in DCM Add_SO2Cl2 Add SO₂Cl₂ at 0°C Start_A->Add_SO2Cl2 Reflux_A Reflux for 4-6h Add_SO2Cl2->Reflux_A Quench Quench with Ice Water Reflux_A->Quench Extract Extract & Wash Quench->Extract Purify_A Concentrate & Purify Extract->Purify_A Intermediate Isolated 4-(2-chloroacetyl)benzamide Purify_A->Intermediate Combine Combine Intermediate & Thiourea in EtOH Intermediate->Combine Reflux_B Reflux for 3-5h Combine->Reflux_B Cool_Filter Cool & Filter HCl Salt Reflux_B->Cool_Filter Neutralize Neutralize with NaHCO₃ Cool_Filter->Neutralize Final_Filter Filter & Wash with H₂O Neutralize->Final_Filter Dry Dry Under Vacuum Final_Filter->Dry Final_Product Final Product: 4-(2-Amino-1,3-thiazol-4-yl)benzamide Dry->Final_Product

Caption: Complete experimental workflow from starting material to final product.

Safety & Handling
  • Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves.

  • α-Haloketones: The intermediate, 4-(2-chloroacetyl)benzamide, is a lachrymator (tear-inducing) and skin irritant. Avoid inhalation of dust and direct contact with skin and eyes.

  • General Precautions: All steps should be performed in a fume hood. Standard laboratory PPE (lab coat, safety glasses, gloves) is mandatory.

References

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Kaushik, N., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Scientific Reports, 7, 4432.
  • Patel, N. B., & Shaikh, F. M. (2010). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. Journal of Chemical and Pharmaceutical Research, 2(4), 585-596.
  • Lager, E., et al. (2013). Solid-Phase Synthesis of Peptide Thioureas and Thiazole-Containing Macrocycles through Ru-Catalyzed Ring-Closing Metathesis.
  • Khan, I., et al. (2018). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)
  • ResearchGate. (n.d.). Synthesis of thiourea-derived thiazolines. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Google Patents. (2014). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Al-Ostoot, F. H., et al. (2018).
  • ResearchGate. (n.d.). Hantzsch thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives.... Retrieved from [Link]

  • Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Retrieved from [Link]

  • National Institutes of Health. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]

  • Google Patents. (2022). US20220017931A1 - Method for production of 4-cyano benzoic acid or salts thereof.
  • Google Patents. (2017). US20170240541A1 - Process for preparing thiazole derivatives.

Sources

Analytical Application Note: Quantification of 4-(2-Amino-1,3-thiazol-4-yl)benzamide

[1]

Introduction & Molecule Profile[1][2][3][4][5]

4-(2-Amino-1,3-thiazol-4-yl)benzamide is a critical pharmacophore often found in the development of SIRT2 inhibitors (e.g., SirReal2 analogs) and histone deacetylase (HDAC) modulators.[1] Its structure combines a polar benzamide moiety with a basic 2-aminothiazole ring.[1]

Accurate quantification is challenging due to two primary physicochemical factors:

  • Basicity: The 2-amino-thiazole nitrogen (pKa ~5.3–6.[1]0) is prone to severe peak tailing on standard C18 silica columns due to secondary silanol interactions.

  • Solubility: The molecule exhibits moderate polarity but limited solubility in pure water, requiring organic modifiers or pH adjustment for extraction.[1]

This guide provides two distinct validated workflows:

  • Protocol A (HPLC-UV): For raw material purity, stability testing, and formulation analysis (High Concentration: µg/mL range).

  • Protocol B (LC-MS/MS): For pharmacokinetic (PK) plasma studies and trace impurity analysis (Low Concentration: ng/mL range).

Physicochemical Snapshot
PropertyValue (Predicted/Observed)Analytical Implication
Molecular Formula C₁₀H₉N₃OSMonoisotopic Mass: ~219.05 Da
pKa (Basic) ~5.3 (Thiazole amine)Requires buffered mobile phase (pH 3–4 or >8).[1][2]
LogP ~1.5 – 1.8Retains well on C18; suitable for Reversed-Phase LC.
UV Max (

)
272 nm, 305 nmDual maxima due to conjugation; 272 nm offers higher sensitivity.

Method Development Logic (Decision Tree)

The following decision tree illustrates the critical causality behind the column and buffer selection for this specific aminothiazole derivative.

MethodLogicStartAnalyte: 4-(2-Amino-1,3-thiazol-4-yl)benzamideFeatureKey Feature: Basic 2-Aminothiazole (pKa ~5.3)Start->FeatureProblemRisk: Silanol Interaction (Peak Tailing)Feature->ProblemChoiceSelect Mobile Phase StrategyProblem->ChoicePathAAcidic (pH 2-3)Protonates amineChoice->PathAPathBHigh pH (pH > 8)Neutralizes amineChoice->PathBSolAUse 0.1% Formic Acid or TFA(Suppresses Silanols)PathA->SolASolBUse Ammonium Bicarbonate(Requires Hybrid Column)PathB->SolBResultOutcome: Sharp Peak ShapeSolA->ResultSolB->Result

Figure 1: Method Development Logic. For this protocol, we prioritize the Acidic Pathway (Path A) as it is compatible with both UV and MS detection.

Protocol A: HPLC-UV (Purity & Stability)[1]

Application: Quality Control (QC) of synthesized powder, stability studies, and dissolution testing. Principle: Reversed-Phase Chromatography (RPC) with ion-suppression to ensure peak symmetry.

Chromatographic Conditions[1][7][8][9]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Phenomenex Luna C18(2) or Waters XBridge BEH C18 (150 mm × 4.6 mm, 5 µm).

    • Why: End-capped C18 is essential to minimize amine-silanol tailing.

  • Mobile Phase A: 0.1% Orthophosphoric Acid (H₃PO₄) in Water.[1]

    • Note: Use Formic Acid if coupling to MS; Phosphoric acid is UV-transparent and provides sharper peaks for UV-only methods.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

  • Detection: 272 nm (Primary), 305 nm (Secondary confirmation).

Gradient Program
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.0955Equilibration
2.0955Isocratic Hold
12.04060Linear Gradient
15.0595Wash
18.0955Re-equilibration
22.0955Stop
Standard Preparation[1]
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL DMSO (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:100 with Mobile Phase A:B (50:50) to reach 10 µg/mL.

  • System Suitability: Tailing factor must be < 1.5. If > 1.5, increase buffer strength or switch to a "Base-Deactivated" column.

Protocol B: LC-MS/MS (Bioanalysis/PK)[1]

Application: Quantification in plasma (Rat/Human) or trace impurity analysis.[1] Principle: Positive Electrospray Ionization (ESI+) utilizing the basicity of the thiazole nitrogen.

Mass Spectrometry Parameters[1][8]
  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier: m/z 220.1 [M+H]⁺

      
       177.1 (Loss of amide/fragment).
      
    • Qualifier: m/z 220.1 [M+H]⁺

      
       134.0 (Thiazole ring fragment).
      
  • Internal Standard (IS): Sulfamethoxazole (structural analog) or deuterated benzamide.

Sample Preparation (Protein Precipitation)

This workflow minimizes matrix effects common with aminothiazoles.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Mechanism:[1] The acid helps solubilize the basic analyte while precipitating plasma proteins.[1]

  • Vortex: High speed for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the clear supernatant directly.

LC-MS Gradient (Rapid)
  • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Time (min)% BFlow (mL/min)
0.050.4
0.550.4
2.5950.4
3.0950.4
3.150.4
4.050.4

Validation & Troubleshooting (Self-Validating Systems)

Linearity & Range[1][7][8]
  • HPLC-UV: Linear range typically 1.0 – 100 µg/mL (

    
    ).[1]
    
  • LC-MS/MS: Linear range typically 1.0 – 1000 ng/mL (

    
    ).[1][3]
    
    • Check: If linearity curves downwards at high concentrations in MS, ESI saturation is occurring. Dilute samples or use a less sensitive transition.

Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Peak Tailing Interaction between amine and residual silanols.[1]Add 10mM Ammonium Formate to Mobile Phase A; ensure column is "end-capped".
Split Peaks Sample solvent mismatch.Dissolve sample in initial mobile phase (low % organic).
Low Recovery (Plasma) Protein binding or poor solubility.[1]Ensure extraction solvent is acidified (0.1% FA) to keep the amine charged and soluble.
Carryover Adsorption to injector needle.[1]Use a needle wash of 50:50 MeOH:Water + 0.5% Formic Acid.
Stability Warning

Aminothiazoles can be sensitive to oxidative degradation over time.[1]

  • Protocol: Store stock solutions at -20°C.

  • Validation: Perform a "Benchtop Stability" test (4 hours at RT) during method validation to confirm the primary amine does not degrade into N-oxide impurities.

References

  • Basavanakatti, A.I., et al. (2024). "Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples."[4] BMC Chemistry, 18:220.[3] Link[3]

  • Rumpf, T., et al. (2015). "Selective Sirt2 inhibition by ligand-induced rearrangement of the active site." Nature Communications, 6, 6263. (Describes the SirReal2 class of aminothiazole inhibitors). Link

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

  • NIST Chemistry WebBook. "2-Thiazolamine, 4-phenyl- (Structural Analog Data)." National Institute of Standards and Technology. Link

Application Notes and Protocols for the Cell-Based Characterization of 4-(2-Amino-1,3-thiazol-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, tiered strategy for the initial cell-based characterization of the novel compound 4-(2-amino-1,3-thiazol-4-yl)benzamide. Given that the specific biological target of this compound is not yet defined, we present a logical workflow designed to first assess its general effect on cell viability and then to explore potential mechanisms of action, including the induction of apoptosis, cell cycle disruption, and kinase inhibition. This approach is rooted in the structural features of the molecule, which contains a 2-aminothiazole ring—a scaffold present in numerous bioactive agents, including kinase inhibitors—and a benzamide moiety, also common in drug discovery.[1][2] This guide is intended to provide a robust starting point for researchers seeking to elucidate the pharmacological profile of this and other novel chemical entities.

Introduction: A Strategy for a Novel Compound

The process of characterizing a novel chemical entity like 4-(2-amino-1,3-thiazol-4-yl)benzamide requires a systematic and multi-faceted approach. Cell-based assays are indispensable in this endeavor, as they provide insights into a compound's biological effects within a physiologically relevant context.[3][4] Unlike biochemical assays that test activity against an isolated protein, cell-based assays can reveal effects on complex cellular processes, offering a more holistic view of a compound's potential as a therapeutic agent or a research tool.[5][6][7]

The structure of 4-(2-amino-1,3-thiazol-4-yl)benzamide contains moieties that suggest potential bioactivity. The 2-amino-1,3,4-thiadiazole ring, a close bioisostere of the 2-aminothiazole in our compound, is a pharmacophore found in drugs with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][8] This suggests that our compound could interact with various biological targets. Therefore, a broad-to-specific screening funnel is the most logical path forward.

This guide outlines a three-tiered approach:

  • Tier 1: General Cytotoxicity Screening. The foundational question is whether the compound affects cell viability. Simple, robust colorimetric assays will determine the concentration range over which the compound is active.

  • Tier 2: Mechanistic Investigation. If the compound proves to be cytotoxic, the next step is to understand how it kills cells. We will explore two common mechanisms of cell death and growth arrest: apoptosis and cell cycle perturbation.

  • Tier 3: Exploratory Target Analysis. Based on the 2-aminothiazole scaffold, a common feature in kinase inhibitors, we will outline an approach to investigate whether the compound affects cellular kinase signaling pathways.[9]

Preliminary Considerations: Compound Handling

Before initiating any cell-based assay, it is critical to ensure proper handling of the test compound.

  • Solubility Testing: The solubility of 4-(2-amino-1,3-thiazol-4-yl)benzamide should be determined in a panel of cell culture-compatible solvents (e.g., DMSO, ethanol). DMSO is the most common choice. Prepare a high-concentration stock solution (e.g., 10-50 mM). Observe for any precipitation upon dilution in aqueous cell culture media. The final solvent concentration in the cell culture wells should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced artifacts.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM in 100% DMSO). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Tier 1: Primary Screening - Assessing General Cytotoxicity

The initial goal is to determine if and at what concentrations 4-(2-amino-1,3-thiazol-4-yl)benzamide affects cell health. Metabolic assays, which measure the reductive capacity of a cell population, are an excellent proxy for viability.[10]

Scientific Rationale

Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce tetrazolium salts into colored formazan products.[10] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[11][12] The MTT and XTT assays are reliable, cost-effective methods for high-throughput screening.[11][13] The primary difference is that the MTT formazan is insoluble and requires a solubilization step, while the XTT formazan is water-soluble.[11]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout & Analysis cell_seeding Seed cells in 96-well plate add_compound Add compound to cells cell_seeding->add_compound compound_prep Prepare serial dilutions of compound compound_prep->add_compound incubation Incubate for 24-72 hours add_compound->incubation add_reagent Add MTT or XTT reagent incubation->add_reagent reagent_incubation Incubate for 2-4 hours add_reagent->reagent_incubation solubilize Add solubilization buffer (MTT only) reagent_incubation->solubilize read_plate Read absorbance on plate reader reagent_incubation->read_plate For XTT solubilize->read_plate For MTT analyze Calculate % viability and IC50 read_plate->analyze

Caption: Workflow for assessing compound cytotoxicity using MTT or XTT assays.

Protocol 1A: MTT Cell Viability Assay

This protocol is adapted from standard methodologies.[11][12]

  • Cell Seeding: Seed a cancer cell line of interest (e.g., HeLa, A549, or a panel of lines) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2X serial dilution series of 4-(2-amino-1,3-thiazol-4-yl)benzamide in culture medium. A typical starting concentration might be 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO) wells.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Development: Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[10][11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or an SDS-based solubilization buffer to each well to dissolve the formazan crystals.[13] Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[11]

  • Data Analysis:

    • Subtract the average absorbance of the "medium blank" wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Abs_treated / Abs_vehicle) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 1B: XTT Cell Viability Assay

The XTT assay is similar but avoids the solubilization step, as its formazan product is water-soluble.[11]

  • Steps 1-3: Follow the same procedure as the MTT assay for cell seeding, compound treatment, and incubation.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, which typically involves mixing the XTT reagent with an electron-coupling reagent.[13]

  • XTT Addition: Add 50 µL of the prepared XTT mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Gently shake the plate and measure the absorbance at 450-500 nm (with a reference wavelength of ~660 nm) on a microplate reader.[11][13]

  • Data Analysis: Calculate the IC₅₀ value as described for the MTT assay.

ParameterRecommendationRationale
Cell Line Start with a common, robust cancer line (e.g., HeLa, MCF-7, A549).Establish a baseline of activity before moving to more specialized or sensitive lines.
Seeding Density Optimize to ensure cells are in the logarithmic growth phase during treatment.Over-confluent or sparse cultures can lead to artifactual results.
Compound Conc. 0.1 nM to 100 µM (logarithmic dilutions).A wide range is necessary to capture the full dose-response curve for an unknown compound.
Incubation Time 48-72 hours.Allows sufficient time for the compound to exert its effects, which may involve multiple cell cycles.
Controls Untreated, Vehicle (DMSO), Positive Control (e.g., Doxorubicin).Essential for data normalization and assay validation.
Tier 2: Mechanistic Elucidation - Apoptosis and Cell Cycle

If 4-(2-amino-1,3-thiazol-4-yl)benzamide demonstrates significant cytotoxicity, the next logical step is to investigate the underlying mechanism. Apoptosis (programmed cell death) and cell cycle arrest are two of the most common outcomes of effective anti-cancer agents.[14][15]

A. Apoptosis Induction

Apoptosis is a highly regulated process involving a cascade of enzymes called caspases.[14] Key hallmarks include the externalization of phosphatidylserine (PS) on the cell membrane (an "eat me" signal) and the activation of effector caspases like caspase-3 and -7, which execute the demolition of the cell.[16][17]

Apoptotic Signaling Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptor (e.g., Fas) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase37 Effector Caspase-3/7 Activation caspase8->caspase37 compound 4-(2-Amino-1,3-thiazol-4-yl)benzamide stress Intracellular Stress (e.g., DNA Damage) compound->stress mitochondria Mitochondria stress->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase37 apoptosis Apoptosis (Cell Death) caspase37->apoptosis

Caption: Simplified overview of intrinsic and extrinsic apoptotic pathways.

Protocol 2A: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[18]

  • Cell Treatment: Seed cells in a 6-well plate and treat with 4-(2-amino-1,3-thiazol-4-yl)benzamide at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. To do this, collect the supernatant (floating cells), wash the plate with PBS, and then gently trypsinize the adherent cells. Combine the trypsinized cells with the supernatant.

  • Staining: Wash the collected cells with cold PBS and then resuspend them in 100 µL of Annexin V binding buffer. Add fluorescently-labeled Annexin V (e.g., FITC or APC) and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of binding buffer and analyze immediately on a flow cytometer.

    • Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

Protocol 2B: Caspase-3/7 Activity Assay

This assay directly measures the activity of the key executioner caspases. Luminescent assays are highly sensitive.[16]

  • Assay Setup: Seed cells in a white-walled, clear-bottom 96-well plate and treat with the compound as described in Protocol 1A.

  • Reagent Addition: After the incubation period, add a Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a proluminescent substrate for caspase-3/7.

  • Incubation: Incubate at room temperature for 1-2 hours as per the manufacturer's protocol.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of active caspase-3/7.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.

B. Cell Cycle Analysis

Many cytotoxic compounds function by causing damage that leads to cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cells from progressing to division.[19]

The Cell Cycle

G G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M M->G1

Caption: The four main phases of the eukaryotic cell cycle.

Protocol 2C: Cell Cycle Analysis by PI Staining

This method uses a DNA-intercalating dye (PI) to quantify the DNA content of each cell, which reveals the cell cycle phase distribution.[19]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ for a duration equivalent to one cell cycle (e.g., 24 hours).

  • Cell Harvesting: Harvest all cells as described in Protocol 2A.

  • Fixation: Wash the cells with PBS, then fix them by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells. Store at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Analysis: Analyze by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

    • Interpretation: A histogram of cell count versus fluorescence intensity will show distinct peaks.

      • G0/G1 Peak: Cells with 2N DNA content.

      • S Phase: Cells with DNA content between 2N and 4N.

      • G2/M Peak: Cells with 4N DNA content.

      • An accumulation of cells in any of these phases compared to the control suggests compound-induced cell cycle arrest.

Tier 3: Exploratory Target-Oriented Assays - Kinase Inhibition

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[9] Therefore, it is a scientifically sound hypothesis to investigate whether 4-(2-amino-1,3-thiazol-4-yl)benzamide affects protein kinase activity. Cell-based kinase assays are preferable to in vitro assays initially because they confirm that the compound can enter the cell and engage its target in a natural environment.[5][20]

Scientific Rationale

Kinases regulate a vast number of cellular processes by phosphorylating substrate proteins. An inhibitor will block this phosphorylation. A common way to measure this is to use a phospho-specific antibody that only recognizes the phosphorylated form of a kinase's substrate.[21] A decrease in the signal from this antibody indicates kinase inhibition.

Generic Kinase Signaling Pathway

G cluster_output Cellular Response compound 4-(2-Amino-1,3-thiazol-4-yl)benzamide kinase Protein Kinase compound->kinase Inhibition p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase response Proliferation, Survival, etc. p_substrate->response

Caption: Inhibition of a protein kinase by the test compound blocks substrate phosphorylation.

Protocol 3: General Cell-Based Phospho-Substrate Assay

This is a generalizable protocol. The key is selecting a relevant pathway to probe. For a first pass, the AKT or ERK/MAPK pathways are good choices as they are central to cell survival and proliferation.

  • Cell Line Selection: Choose a cell line where the target pathway is known to be active (e.g., a cancer line with an activating mutation in an upstream receptor).

  • Cell Treatment: Seed cells in a 96-well plate. After 24 hours, pre-treat with serial dilutions of 4-(2-amino-1,3-thiazol-4-yl)benzamide for 1-2 hours.

  • Pathway Stimulation: Stimulate the pathway with an appropriate growth factor (e.g., EGF for the EGFR/ERK pathway, or IGF for the PI3K/AKT pathway) for a short period (e.g., 15-30 minutes). This ensures the pathway is active and a phosphorylation signal is present to be inhibited.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize them with a detergent like Triton X-100 or methanol.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in TBST).

    • Incubate with a primary antibody specific to a phosphorylated substrate (e.g., anti-phospho-AKT Ser473 or anti-phospho-ERK1/2).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (like HRP) or a fluorophore.

  • Detection:

    • For HRP (ELISA-like): Add a colorimetric or chemiluminescent substrate and read on a plate reader.

    • For Fluorophore (In-Cell Western/High-Content Imaging): Read fluorescence on an imaging cytometer or plate reader.

  • Data Analysis: Normalize the phospho-protein signal to total protein or cell number. A decrease in the signal in compound-treated wells compared to the stimulated control indicates inhibition of the pathway.

Follow-Up: If inhibition is observed, the next steps would involve broader kinase profiling using platforms like the NanoBRET™ Target Engagement Assay, which can quantify compound binding to a large panel of kinases in live cells.[22]

References
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Lee, W. L., et al. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]

  • Mand, A. M., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Retrieved from [Link]

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Sartorius. (n.d.). Cell Cycle Assays. Retrieved from [Link]

  • Haggarty, S. J., et al. (2007). Design and Implementation of Cell-Based Assays To Model Human Disease. ACS Chemical Biology. Retrieved from [Link]

  • Biocompare. (2021, August 3). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]

  • Semantic Scholar. (2023, March 2). Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Retrieved from [Link]

  • Brieflands. (2017, January 30). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Retrieved from [Link]

  • ResearchGate. (2022, September). BIOLOGICAL STUDIES OF 4-AMINO BENZAMIDE DERIVED 1,2,3-TRIAZOLE LINKED CHALCONE AND ITS PYRAZOLINE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). The mechanism steps of formation of aminothiadiazole 1(A–D). Retrieved from [Link]

  • EPA. (2025, October 15). 2-Amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Retrieved from [Link]

  • National Institutes of Health. (2025, July 28). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(2-Amino-1,3-thiazol-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude 4-(2-Amino-1,3-thiazol-4-yl)benzamide. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity for this critical chemical intermediate.

Introduction: The Importance of Purity

4-(2-Amino-1,3-thiazol-4-yl)benzamide is a heterocyclic compound incorporating both a benzamide and a 2-aminothiazole moiety. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in pharmacologically active molecules.[1][2] The purity of this intermediate is paramount, as even minor impurities can confound biological screening results, compromise the yield and purity of subsequent synthetic steps, and create significant hurdles in regulatory approval processes. This guide outlines systematic approaches to purify this compound, ensuring the integrity of your research and development efforts.

Section 1: Initial Assessment & Common Impurities

Before any purification attempt, a preliminary assessment of the crude material is essential. This not only guides the choice of purification method but also helps in identifying the nature of the impurities.

  • Recommended Initial Analysis:

    • Thin-Layer Chromatography (TLC): A rapid and invaluable tool to visualize the number of components in your crude mixture. Use a fluorescent indicator plate (F254) and visualize under UV light.

    • ¹H NMR Spectroscopy: Provides structural information about the main component and can reveal the presence of unreacted starting materials or major side products.

  • Potential Impurities from Synthesis: The common synthesis for this class of compounds is the Hantzsch thiazole synthesis. Based on this, likely impurities include:

    • Unreacted Thiourea: Highly polar, often water-soluble.

    • Unreacted 2-halo-1-(4-carbamoylphenyl)ethan-1-one: The α-haloketone precursor.

    • Side-Products: Products from self-condensation of the ketone or over-alkylation of the aminothiazole.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most effective starting point for purifying my crude 4-(2-Amino-1,3-thiazol-4-yl)benzamide? A1: Start with a simple trituration or slurry. Suspend your crude solid in a solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., diethyl ether or cold ethyl acetate). Stir for 15-30 minutes, then filter. This simple wash can often significantly improve purity by removing more soluble contaminants before committing to more complex methods like recrystallization or chromatography.

Q2: Should I use recrystallization or column chromatography? A2: This decision depends on the purity of your crude material and the desired scale.

  • Recrystallization is ideal for material that is already >90% pure and for larger quantities. It is efficient and can yield highly crystalline material if a suitable solvent is found.[3]

  • Column Chromatography is necessary for complex mixtures containing multiple impurities or when impurities have similar solubility to the product.[4] It offers high resolution but is more labor-intensive and solvent-consuming.

Q3: My compound is a solid. How do I choose the right solvents for TLC analysis and column chromatography? A3: The benzamide and aminothiazole groups make the molecule quite polar. A good starting point for TLC development is a solvent system of moderate polarity, such as:

  • Ethyl acetate / Hexanes (e.g., starting with 1:1 and adjusting polarity)

  • Dichloromethane / Methanol (e.g., starting with 95:5)

For column chromatography, the ideal mobile phase should give your product an Rf value between 0.2 and 0.3 on the TLC plate.[4]

Section 3: Purification Strategy Workflow

The following workflow provides a systematic approach to selecting the appropriate purification technique.

G start Crude Product 4-(2-Amino-1,3-thiazol-4-yl)benzamide tlc_nmr Analyze by TLC & ¹H NMR start->tlc_nmr decision1 Is the product >90% pure? tlc_nmr->decision1 recrystallize Recrystallization decision1->recrystallize Yes triturate Trituration/Wash decision1->triturate No decision2 Purity adequate? recrystallize->decision2 chromatography Column Chromatography end_node Pure Product chromatography->end_node triturate->tlc_nmr Re-analyze decision2->chromatography No decision2->end_node Yes

Caption: Decision workflow for purification strategy.

Section 4: Troubleshooting Guide

Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do? A4: Oiling out occurs when the solid melts in the hot solvent before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[5] This is often exacerbated by impurities.

  • Immediate Actions:

    • Add more hot solvent until the oil fully dissolves.

    • Allow the solution to cool much more slowly. Insulate the flask to minimize thermal shock.

    • If it oils out again, reheat to dissolve, add a small amount of a solvent in which the compound is more soluble, and then cool slowly.

  • Alternative Strategy: Switch to a different solvent system, preferably one with a lower boiling point. Consider a solvent/anti-solvent crystallization at a lower temperature.

Q5: Why is my compound streaking badly on a silica TLC plate or giving poor separation in a silica column? A5: The basic 2-amino group on the thiazole ring can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to tailing or streaking.

  • Solution: Add a small amount of a basic modifier to your mobile phase.[6]

    • For TLC and column chromatography, add 0.5-1% triethylamine (Et₃N) or a few drops of aqueous ammonia to the solvent mixture. This neutralizes the acidic sites on the silica, leading to sharper spots and better separation.

Q6: I performed a recrystallization, but my yield is very low. What went wrong? A6: Low yield is typically due to one of two reasons:

  • Too much solvent was used: The most common mistake is adding too much solvent during the initial dissolution step, preventing the solution from becoming saturated upon cooling.[3]

  • The compound has significant solubility in the cold solvent: Even at 0 °C, some product may remain dissolved.

  • Solution: If you suspect too much solvent was used, you can gently heat the filtrate and evaporate some of the solvent to concentrate the solution, then attempt to cool it again. If the issue is solubility, you may need to find a different solvent system where the compound is less soluble when cold or use an anti-solvent to force precipitation.

Section 5: Detailed Purification Protocols

Protocol 1: Recrystallization from a Single Solvent

This method is preferred for purifying solids that are significantly more soluble in a hot solvent than in the same solvent when cold.

1. Solvent Selection: The key to successful recrystallization is finding the right solvent. An ideal solvent should dissolve the compound completely when hot but poorly when cold. A preliminary screening is recommended.

SolventBoiling Point (°C)PolarityRationale & Comments
Ethanol78Polar ProticOften a good choice for polar compounds with H-bond donors/acceptors.[7]
Isopropanol82Polar ProticSimilar to ethanol, but slightly less polar.
Acetonitrile82Polar AproticCan be effective for moderately polar compounds.
N,N-Dimethylformamide (DMF) / Water153 (DMF)Polar AproticUse as a solvent/anti-solvent pair. Dissolve in minimal hot DMF, then add water dropwise until cloudy, then reheat to clarify and cool.
Ethanol / Water78 (Ethanol)Polar ProticA common mixed-solvent system. Dissolve in hot ethanol, add hot water until persistent turbidity, add a few drops of ethanol to clarify, then cool.[3]

2. Step-by-Step Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a stir bar) until the solid dissolves completely. Add solvent in small portions until a clear solution is achieved at the boiling point.[3]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed filter funnel into a clean, pre-warmed flask. This prevents premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming larger, purer crystals.[5]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

This technique is used for separating complex mixtures based on the differential adsorption of components to a stationary phase.[8]

1. Preparation:

  • Stationary Phase: Silica gel, 230-400 mesh (40-63 µm).[4]

  • Mobile Phase (Eluent): Based on prior TLC analysis (aim for Rf ≈ 0.2-0.3), prepare a sufficient volume of the chosen solvent system (e.g., 90:10 Ethyl Acetate/Hexanes + 0.5% Triethylamine).

2. Column Packing (Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

  • In a beaker, create a slurry of silica gel in your mobile phase.

  • Pour the slurry into the column. Use additional eluent to rinse all the silica into the column.

  • Gently tap the column to ensure even packing and drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.[4]

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and carefully apply it to the top of the silica bed with a pipette.

  • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Add the mobile phase to the column and apply gentle pressure (using a pump or inert gas) to start the flow.

  • Collect the eluent in sequentially numbered test tubes or flasks.

  • Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Combine the fractions that contain the pure product.

5. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-(2-Amino-1,3-thiazol-4-yl)benzamide.

Section 6: Troubleshooting Recrystallization

G cluster_no_xtal Troubleshooting: No Crystals cluster_oil_out Troubleshooting: Oiling Out start Hot, clear solution is cooling. Does anything happen? no_xtal No Crystals Form start->no_xtal No oil_out An Oil Forms start->oil_out An oil appears xtal_form Crystals Form! start->xtal_form Yes scratch Scratch inside of flask with glass rod no_xtal->scratch reheat_add Reheat to dissolve, add more solvent oil_out->reheat_add seed Add a seed crystal scratch->seed concentrate Evaporate some solvent and re-cool seed->concentrate anti_solvent Add an anti-solvent concentrate->anti_solvent slow_cool Cool much slower reheat_add->slow_cool change_solvent Change solvent system slow_cool->change_solvent

Caption: Troubleshooting flowchart for common recrystallization issues.[5]

Section 7: Assessment of Final Purity

After purification, it is crucial to verify the purity of the final product.

  • TLC: The purified sample should show a single spot, ideally with a different Rf value from any of the starting materials or impurities.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (e.g., 1-2 °C). A broad range indicates the presence of impurities. A melting point of 197-201 °C has been reported for a similar compound.[6]

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): The NMR spectrum should be clean, with sharp signals corresponding to the product structure and the absence of peaks attributable to impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity (e.g., >99% by peak area).

By following these guidelines, you can effectively troubleshoot and implement purification strategies to obtain high-purity 4-(2-Amino-1,3-thiazol-4-yl)benzamide for your research needs.

References

  • Recrystallization 2. (n.d.). Department of Chemistry, University of Massachusetts.
  • EP2682390A1 - 2-aminothiazole derivative, preparation method, and use. (2014). Google Patents.
  • Arora, R., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047.
  • BenchChem Technical Support Team. (2025). Strategies to reduce impurities in benzamide synthesis. BenchChem.
  • Zonouzi, A., et al. (2009). N-(1,3-Thiazol-2-yl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, E65, o817.
  • Column Chromatography in Pharmaceutical Analysis. (2022). Research & Reviews: Research Journal of Pharmaceutical Analysis, 11(4).
  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments. (n.d.). Department of Chemistry, University of California, Irvine.
  • N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]benzamide. (n.d.). Santa Cruz Biotechnology.
  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids. (n.d.). Enlighten Theses, University of Glasgow.
  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). New Journal of Chemistry, Royal Society of Chemistry.
  • Al-Romaigh, F. A., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2235.
  • 3-Amino-4-(1,3-thiazol-2-ylsulfamoyl)benzamide. (n.d.). PubChem.
  • Sobańska, K., et al. (2025). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl. Molecules, 30(19), 4235.
  • Technical Support Center: Crystallization of 4-Amino-N-(3,5-dichlorophenyl)benzamide. (2025). BenchChem.
  • Benzamidine Sepharose 4 Fast Flow (high sub). (n.d.). Cytiva.
  • 2-amino-4-phenyl Thiazole. (2022). Cayman Chemical.
  • N-(1,3-Thiazol-2-yl)benzamide. (2009). ResearchGate.
  • N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide. (n.d.). Acta Crystallographica Section E: Crystallographic Communications.
  • Benzamide, 4-amino-N-(benzothiazol-2-yl)-. (n.d.). PubChem.
  • Column Chromatography. (n.d.). Magritek.
  • Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.

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Troubleshooting low bioactivity of 4-(2-Amino-1,3-thiazol-4-yl)benzamide in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals who are investigating the in vitro bioactivity of 4-(2-amino-1,3-thiazol-4-yl)benzamide and related compounds. Low or inconsistent bioactivity in in vitro assays is a common challenge in early-stage drug discovery. This document provides a structured troubleshooting framework, beginning with fundamental experimental parameters and progressing to more complex compound-specific and assay-related issues. Our approach is grounded in established scientific principles to ensure the integrity and reliability of your experimental findings.

The core structure of 4-(2-amino-1,3-thiazol-4-yl)benzamide combines a benzamide moiety, a well-recognized "privileged scaffold" in medicinal chemistry known for its ability to form key hydrogen bonds with biological targets, with a 2-aminothiazole ring, a common heterocyclic system in pharmacologically active compounds.[1][2] While these scaffolds are present in numerous successful drugs, they also have inherent chemical liabilities that can lead to experimental challenges. This guide will address these potential issues in a systematic, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Initial Checks and Basic Experimental Parameters

This first section addresses the most common and easily rectifiable sources of error in in vitro assays. Before investigating complex compound-specific issues, it is crucial to rule out these fundamental experimental variables.

Q1: My compound shows no activity, even at high concentrations. Where should I start troubleshooting?

A1: When faced with a complete lack of activity, it's best to start with a systematic check of your experimental setup. Often, the issue lies in the assay conditions rather than the compound itself.

  • The Troubleshooting Algorithm: A step-by-step logical process can help pinpoint the issue.[3]

    • Check Controls: Did your positive and negative (vehicle) controls behave as expected? If the positive control failed, the problem is likely with the assay reagents or the detection system.[3] If the negative control showed unexpected activity, there may be contamination or an issue with the vehicle solvent.

    • Reagent Integrity: Ensure all assay reagents, including buffers, enzymes, and detection substrates, are within their expiration dates and have been stored correctly. Repeated freeze-thaw cycles can degrade critical components.[4]

    • Instrument Settings: Verify that the microplate reader is set to the correct wavelength for your assay's readout (absorbance, fluorescence, luminescence) and that the gain and other settings are optimized.[1]

    • Cell Health (for cell-based assays): Confirm that the cells are healthy, within a low passage number, and were seeded at the correct density. High passage numbers can lead to phenotypic drift and altered drug responses.[5]

Section 2: Compound-Specific Issues: Solubility and Stability

Once basic experimental parameters have been confirmed, the next step is to investigate the physicochemical properties of 4-(2-amino-1,3-thiazol-4-yl)benzamide itself. Poor solubility and instability are frequent causes of low or variable bioactivity.

Q2: I'm concerned my compound is not soluble in the assay buffer. How can I check this and what can I do?

A2: Poor aqueous solubility is a common problem for organic molecules like benzamides.[6][7][8] If your compound precipitates in the assay medium, its effective concentration will be much lower than intended, leading to artificially low activity.

Troubleshooting Steps:

  • Visual Inspection: After adding the compound to the assay medium, visually inspect the wells for any signs of precipitation (cloudiness, crystals). This can be done under a microscope for cell-based assays.

  • Solubility Assessment: Before conducting extensive biological assays, determine the kinetic solubility of your compound in the final assay buffer. A simple method is to prepare a serial dilution and measure turbidity using a plate reader.

  • Optimize Solvent Concentration: Most stock solutions are prepared in 100% DMSO. Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) and is consistent across all wells, including controls.[9]

  • Use of Co-solvents or Excipients: If solubility remains an issue, consider the use of co-solvents (e.g., ethanol) or solubility-enhancing excipients like cyclodextrins, if compatible with your assay system.[9]

Table 1: Recommended Solvent Concentrations and Considerations

SolventTypical Stock ConcentrationRecommended Final Assay ConcentrationNotes
DMSO10-50 mM< 0.5% (v/v)Ensure complete dissolution of stock. Some cell lines are sensitive to >0.5% DMSO.
Ethanol10-50 mM< 1% (v/v)Can be used as a co-solvent but may affect cell viability at higher concentrations.

Q3: Could my compound be degrading in the DMSO stock solution or in the assay plate over time?

A3: Yes, compound stability is a critical factor. The 2-aminothiazole scaffold, in particular, can be susceptible to degradation, especially when stored in DMSO at room temperature.[10][11] This degradation can lead to a loss of the active compound or even the generation of new, active species, causing reproducibility issues.[10][11]

Experimental Protocol: Assessing Compound Stability

  • Prepare Fresh Solutions: Always prepare fresh working dilutions of your compound from a frozen stock solution for each experiment.

  • LC-MS Stability Check:

    • Incubate your compound at its final concentration in the complete assay medium (including serum, if applicable) for the duration of your experiment (e.g., 24, 48, 72 hours).

    • At different time points, take an aliquot of the medium.

    • Analyze the aliquot by LC-MS (Liquid Chromatography-Mass Spectrometry) to quantify the amount of parent compound remaining. A significant decrease over time indicates instability.

  • Storage Conditions: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[10] Protect from light if the compound is light-sensitive.

Section 3: Advanced Troubleshooting: Assay Interference and Non-Specific Activity

If you have ruled out basic experimental errors and compound solubility/stability issues, it is time to consider more complex phenomena related to the chemical structure of 4-(2-amino-1,3-thiazol-4-yl)benzamide. The 2-aminothiazole moiety is known to be a "frequent hitter" and can be a Pan-Assay Interference Compound (PAINS).[12][13][14][15]

Q4: What are PAINS and how do I know if my compound is one?

A4: PAINS are compounds that show activity in a wide variety of assays through non-specific mechanisms, rather than by binding to a specific biological target.[13][16] This can include chemical reactivity, aggregation, or interference with the assay technology itself (e.g., fluorescence quenching). The 2-aminothiazole scaffold is a known PAINS substructure.[12][14]

Workflow for Investigating PAINS-like Behavior

pains_workflow cluster_start Initial Observation cluster_investigation Troubleshooting Steps cluster_conclusion Conclusion start Low Bioactivity or Inconsistent Results solubility Check Solubility & Stability start->solubility assay_controls Run Assay Controls (e.g., no enzyme) solubility->assay_controls If soluble & stable orthogonal_assay Perform Orthogonal Assay assay_controls->orthogonal_assay If activity persists in absence of target specific_activity Specific Bioactivity assay_controls->specific_activity If no activity in controls aggregation_check Test for Aggregation (e.g., with detergent) orthogonal_assay->aggregation_check orthogonal_assay->specific_activity If activity is confirmed pains_activity PAINS Behavior orthogonal_assay->pains_activity If activity is NOT confirmed aggregation_check->specific_activity If no aggregation aggregation_check->pains_activity If aggregation is observed signaling_pathway compound 4-(2-Amino-1,3-thiazol-4-yl)benzamide receptor Receptor Tyrosine Kinase (RTK) compound->receptor Inhibits substrate Substrate Protein receptor->substrate Phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate downstream Downstream Signaling Cascade p_substrate->downstream response Cellular Response (e.g., Proliferation) downstream->response

Caption: Hypothetical kinase inhibition pathway.

Summary and Recommendations

Troubleshooting low bioactivity requires a multi-faceted approach that is both systematic and scientifically rigorous. By following the steps outlined in this guide, researchers can effectively diagnose the root cause of their experimental issues, whether they stem from basic assay parameters, compound-specific physicochemical liabilities, or complex assay artifacts.

Given the known potential for 2-aminothiazole-containing compounds to act as PAINS, we strongly recommend a high degree of skepticism and the use of multiple orthogonal assays to validate any initial "hit." A thorough understanding of your compound's solubility and stability is not just a preliminary step but a prerequisite for generating reliable and reproducible data.

References

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024, October 2). Bitesize Bio. [Link]

  • Ropponen, H. K., Bader, C. D., Diamanti, E., Illarionov, B., Rottmann, M., Fischer, M., Witschel, M., Müller, R., & Hirsch, A. K. H. (2021). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 16(12), 1935-1939. [Link]

  • How to Troubleshoot Common In-cell Western Issues. (2024, March 15). Azure Biosystems. [Link]

  • Devine, S. M., Mulcair, M. D., Debono, C. O., Leung, E. W. W., Nissink, J. W. M., Lim, S. S., Chandrashekaran, I. R., Vazirani, M., Mohanty, B., Simpson, J. S., Baell, J. B., Scammells, P. J., Norton, R. S., & Scanlon, M. J. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 58(3), 1205–1214. [Link]

  • Sumrra, S. H., Arshad, Z., Zafar, W., & Chohan, Z. H. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega, 6(48), 32831-32845. [Link]

  • Pan-assay interference compounds. Wikipedia. [Link]

  • A Complete Guide To Troubleshooting Biochemistry Analyzers. (2023, December 8). Health News. [Link]

  • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. (2021, April 13). MalariaWorld. [Link]

  • Troubleshooting. BioAssay Systems. [Link]

  • Pan-assay interference compounds – Knowledge and References. Taylor & Francis. [Link]

  • Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. CORA. [Link]

  • Assay Troubleshooting. MB - About. [Link]

  • Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, Y., ... & Zhang, J. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Pharmacology, 14, 1204051. [Link]

  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(12), 2986-2991. [Link]

  • Quick Troubleshooting Method for Automatic Biochemistry Analyzer Faults. LinkedIn. [Link]

  • Haviernik, J., Drgova, A., & Csöllei, J. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2919. [Link]

  • Sumrra, S. H., Arshad, Z., Zafar, W., & Chohan, Z. H. (2021). Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. RSC advances, 11(59), 37279-37292. [Link]

  • Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC advances, 10(50), 29895-29906. [Link]

  • Zyla, M., & Czarnecka, K. (2018). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT-An in vitro study. Pharmacological reports, 70(6), 1161-1167. [Link]

  • Arora, R., Singh, G., & Singh, N. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047. [Link]

  • Wang, X., Wang, Y., & Hao, H. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. The Journal of Chemical Thermodynamics, 131, 446-454. [Link]

  • Wang, X., Wang, Y., & Hao, H. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. The Journal of Chemical Thermodynamics, 131, 446-454. [Link]

  • Zyla, M., Malm, A., & Czarnecka, K. (2011). The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. Folia histochemica et cytobiologica, 49(4), 667-674. [Link]

  • Kumar, S., Sharma, A., & Kumar, R. (2016). Microwave-Assisted Facile Synthesis, Anticancer Evaluation and Docking Study of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives. Combinatorial chemistry & high throughput screening, 19(10), 826-836. [Link]

  • Devine, S. M., Mulcair, M. D., Debono, C. O., Leung, E. W., Nissink, J. W., Lim, S. S., ... & Scanlon, M. J. (2015). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. Journal of medicinal chemistry, 58(3), 1205-1214. [Link]

  • Devine, S. M., Mulcair, M. D., Debono, C. O., Leung, E. W., Nissink, J. W., Lim, S. S., ... & Scanlon, M. J. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 58(3), 1205-1214. [Link]

  • Gancitano, G., Iacob, A. T., & Gancitano, G. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1555. [Link]

  • Foroumadi, A., Esmati, S., & Shafiee, A. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Iranian Journal of Pharmaceutical Research: IJPR, 16(1), 227. [Link]

  • Nelson, D. L., & Carter, C. E. (1979). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Cancer research, 39(9), 3551-3557. [Link]

  • Gancitano, G., Iacob, A. T., & Gancitano, G. (2018). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 23(6), 1353. [Link]

  • 5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide. PubChem. [Link]

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  • Hansen, K. B., Kristensen, L. V., & Jensen, A. A. (2023). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). European Journal of Pharmacology, 945, 175618. [Link]

  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]

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Technical Support Center: Oral Bioavailability of Thiazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Solubility, Metabolic Stability, and Formulation for Thiazole Scaffolds

Welcome to the Thiazole Optimization Hub

Thiazole rings are ubiquitous in medicinal chemistry (e.g., Ritonavir, Dasatinib, Ixabepilone) due to their ability to form hydrogen bonds, coordinate metals, and act as bioisosteres. However, they present a classic "Medicinal Chemist’s Dilemma": high potency often correlates with poor physicochemical properties.

This guide addresses the three primary failure modes of thiazole-based drugs:

  • Rapid Oxidative Metabolism (The "Soft Spot" issue).

  • Poor Aqueous Solubility (The "Brick Dust" issue).[1]

  • Reactive Metabolite Formation (The Toxicity issue).

Module 1: Metabolic Stability & Structural Optimization

The Problem: Your compound shows high potency in vitro but vanishes rapidly in vivo (high clearance). The Cause: The thiazole ring is electron-rich. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9) attack the sulfur atom (S-oxidation) or the C4-C5 double bond (epoxidation).

Troubleshooting Logic: The "Soft Spot" Analysis

If your intrinsic clearance (


) is high (>50 µL/min/mg protein), perform a Metabolite Identification (MetID)  study. Look for 

Da (oxidation) or

Da (dioxygenation) peaks.

Structural Fixes:

  • Block the C-5 Position: The C-5 carbon is the most nucleophilic site. Unsubstituted C-5 positions are prime targets for CYP-mediated epoxidation.

    • Solution: Introduce a blocking group at C-5 (e.g., Methyl, Chlorine, or Fluorine).

    • Why: This sterically hinders the approach of the heme-iron oxo species and electronically deactivates the ring.

  • Reduce Lipophilicity (

    
    ):  Thiazoles are lipophilic. High Lipophilicity Efficiency (LipE) drives non-specific binding to CYP enzymes.
    
    • Solution: Lower LogP by adding polar groups (e.g., morpholine, piperazine) to the side chains.

  • Prevent S-Oxidation:

    • Solution: Electron-withdrawing groups (EWGs) on the phenyl ring attached to the thiazole can reduce the electron density on the Sulfur, making it less prone to oxidation.

ThiazoleMetabolism Thiazole Thiazole Scaffold CYP CYP450 Attack (CYP3A4/2C9) Thiazole->CYP High LogP Fix1 Strategy: Block C5 (F, Cl, Me) Thiazole->Fix1 Fix2 Strategy: Lower LogD (Add Polar Groups) Thiazole->Fix2 Epoxidation C4-C5 Epoxidation (Unstable Intermediate) CYP->Epoxidation Unsubstituted C5 SOxidation S-Oxidation (Sulfoxide/Sulfone) CYP->SOxidation Electron Rich S RingOpen Ring Opening (Loss of Activity) Epoxidation->RingOpen GSHAdduct GSH Adduct (Toxicity Risk) Epoxidation->GSHAdduct + Glutathione SOxidation->RingOpen Stable Metabolically Stable Analog Fix1->Stable Fix2->Stable

Figure 1: Metabolic pathways of the thiazole ring and structural blocking strategies to prevent rapid clearance and toxicity.

Module 2: Solubility & Dissolution (The "Brick Dust" Issue)

The Problem: Your compound precipitates in the stomach or intestine, leading to low and variable oral exposure. Thiazoles are often BCS Class II (Low Solubility, High Permeability).

The Science: Thiazoles are weakly basic (pKa of conjugate acid ~2.5). They may dissolve in the acidic stomach (pH 1.2) but precipitate rapidly in the small intestine (pH 6.8), a phenomenon known as the "pH crash."

Protocol: Kinetic Solubility in Biorelevant Media

Do not rely on PBS solubility. You must mimic the gut fluids.

Materials:

  • FaSSIF (Fasted State Simulated Intestinal Fluid): Mimics the small intestine (pH 6.5, Taurocholate/Lecithin micelles).

  • FeSSIF (Fed State Simulated Intestinal Fluid): Mimics the fed state (pH 5.0, high lipid content).

Step-by-Step:

  • Prepare 10 mM DMSO stock of the thiazole compound.[2]

  • Spike 10 µL of stock into 990 µL of FaSSIF and FeSSIF (1% DMSO final).

  • Incubate at 37°C with shaking (300 rpm) for 4 hours.

  • Centrifuge at 15,000 x g for 10 mins to pellet precipitate.

  • Analyze supernatant via HPLC-UV/MS.

Interpretation:

Media Solubility Target Diagnosis
PBS (pH 7.4) < 5 µg/mL "Brick Dust." Requires advanced formulation.
FaSSIF > 50 µg/mL Good potential. Micellar solubilization is working.

| FeSSIF | >> FaSSIF | Positive Food Effect. Drug will likely need to be taken with food. |

Module 3: Formulation Strategy (The "Spring & Parachute")

If structural modification is exhausted, you must engineer the formulation. For thiazoles, Amorphous Solid Dispersions (ASD) are the gold standard (e.g., Ritonavir).

The Concept:

  • The Spring: Create a high-energy amorphous form (disordered crystal lattice) to generate supersaturation.

  • The Parachute: Use a polymer to inhibit recrystallization and maintain that supersaturation.

Troubleshooting Guide: Choosing the Right Polymer

Question: Which polymer should I screen for my thiazole ASD?

  • For Neutral Thiazoles: Use HPMC-AS (Hypromellose Acetate Succinate). It is amphiphilic and excellent at preventing precipitation in the intestine.

  • For Weakly Basic Thiazoles: Use Eudragit L100-55 . It dissolves at pH > 5.5, releasing the drug exactly where absorption is highest, preventing early release in the stomach where it might re-precipitate upon emptying.

  • For High Melting Point (>200°C): Use PVP-VA64 (Copovidone) via Hot Melt Extrusion (HME).

FormulationDecision Start Thiazole Formulation Selection Solubility Aqueous Solubility (FaSSIF) Start->Solubility HighSol > 100 µg/mL Solubility->HighSol LowSol < 10 µg/mL Solubility->LowSol Standard Standard Tablet (Micronization) HighSol->Standard MeltingPoint Melting Point (Tm) LowSol->MeltingPoint HighTm Tm > 200°C MeltingPoint->HighTm LowTm Tm < 150°C MeltingPoint->LowTm MeltingPoint->LowTm High LogP (>4) HME Hot Melt Extrusion (ASD) Polymer: PVP-VA64 HighTm->HME SprayDry Spray Drying (ASD) Polymer: HPMC-AS LowTm->SprayDry Lipid Lipid Formulation (SEDDS/Softgel) LowTm->Lipid High LogP (>4)

Figure 2: Decision matrix for selecting the optimal formulation strategy based on physicochemical properties.

Module 4: Safety & Toxicity (The 2-Aminothiazole Warning)

Critical Warning: 2-aminothiazoles are "structural alerts." They can undergo bioactivation to form reactive iminoquinones or epoxides, leading to idiosyncratic toxicity (DILI).

Protocol: GSH Trapping Assay Purpose: To determine if your thiazole forms covalent bonds with proteins.[3]

  • Incubate compound (10 µM) with Human Liver Microsomes (HLM) + NADPH.

  • Add Glutathione (GSH) at 5 mM (excess).

  • Incubate for 60 mins.

  • Analyze via LC-MS/MS looking for [M + 305]+ adducts (Parent + GSH - 2H) or [M + 321]+ (Parent + O + GSH).

Interpretation:

  • If GSH adducts are observed, the compound is generating reactive metabolites.

  • Action: You must block the metabolic soft spot (usually C-5) or replace the 2-amino group.

References
  • Dalvie, D. et al. (2002). "Metabolism and bioactivation of the thiazole ring in a novel 2-aminothiazole derivative." Chemical Research in Toxicology. Link

  • Williams, H.D. et al. (2013). "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews. Link

  • Lin, J.H. et al. (2003). "Role of P-glycoprotein in pharmacokinetics: clinical implications." Clinical Pharmacokinetics. Link

  • Bauer, J. et al. (2001). "Ritonavir: An extraordinary example of conformational polymorphism." Pharmaceutical Research. Link

  • Kerns, E.H. & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. Link

Sources

Validation & Comparative

Comparative Efficacy Guide: 4-(2-Amino-1,3-thiazol-4-yl)benzamide vs. Established Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Aminothiazole Scaffold

4-(2-Amino-1,3-thiazol-4-yl)benzamide (herein referred to as ATB-4 ) represents a privileged pharmacophore in modern drug discovery. Structurally, it combines a 2-aminothiazole core—a motif ubiquitous in kinase inhibitors (e.g., Dasatinib) and histone deacetylase inhibitors—with a benzamide moiety, often utilized to engage solvent-exposed residues or specific hydrophobic pockets.

While this specific arrangement is explored in various therapeutic areas (including antifungal and antiviral applications), its most high-value application lies in the inhibition of Sirtuin 2 (SIRT2) , an NAD+-dependent deacetylase implicated in neurodegeneration (Parkinson’s) and oncology.

This guide objectively compares ATB-4 against three established benchmarks:

  • AGK2: The classic, selective SIRT2 inhibitor.

  • SirReal2: A highly potent, isotype-selective "Sirtuin Rearranging Ligand."[1][2][3]

  • Dasatinib: A broad-spectrum kinase inhibitor (to serve as a selectivity control).

Comparative Efficacy Profile

The following data synthesizes experimental values for the aminothiazole class. ATB-4 is analyzed here as a lead scaffold. Note that while ATB-4 possesses the requisite hydrogen-bonding donors/acceptors for the SIRT2 active site, it lacks the extended "rearranging" side chains of SirReal2, likely resulting in moderate potency compared to optimized leads.

Table 1: Physicochemical & Inhibitory Benchmarking
FeatureATB-4 (Subject) AGK2 (Benchmark) SirReal2 (Gold Standard) Dasatinib (Off-Target Control)
Primary Target SIRT2 (Scaffold)SIRT2SIRT2BCR-ABL / SRC
Mechanism NAD+ Competition / AllostericNon-competitive (vs NAD+)Sirtuin Rearrangement (Allosteric)ATP Competition
IC50 (SIRT2) Predicted: 1.0 - 5.0 µM3.5 µM0.14 µM> 10 µM
Selectivity (SIRT1) Low/Moderate> 10-fold> 1000-foldN/A
Solubility Moderate (Polar Amide)Low (Requires DMSO)HighModerate
Key Liability Potential Kinase Cross-reactivityPoor Cellular PermeabilityComplex SynthesisHigh Toxicity

Expert Insight: ATB-4 serves as an excellent "fragment lead." Its aminothiazole headgroup mimics the nicotinamide moiety of NAD+, while the benzamide tail probes the hydrophobic channel. However, without the bulky substituents found in SirReal2, ATB-4 may exhibit higher off-target binding to kinases (CDKs), necessitating the selectivity screens detailed in Section 4.

Mechanistic Pathways & Signaling

To understand the efficacy of ATB-4, one must visualize the downstream effects of SIRT2 inhibition. SIRT2 primarily deacetylates


-Tubulin  (Lys40) and p53 . Inhibition leads to hyperacetylation, stabilizing microtubules and promoting apoptosis in cancer cells.

SIRT2_Pathway SIRT2 SIRT2 Enzyme Tubulin Alpha-Tubulin (Ac-Lys40) SIRT2->Tubulin Deacetylates p53 p53 (Ac-Lys382) SIRT2->p53 Deacetylates FoxO FoxO1/3 SIRT2->FoxO Deacetylates Inhibitor ATB-4 / AGK2 Inhibitor->SIRT2 Inhibits Effect1 Microtubule Stabilization Tubulin->Effect1 Accumulation of Ac-Tubulin Effect2 Apoptosis / Cell Cycle Arrest p53->Effect2 Increased Transcriptional Activity Effect3 Neuroprotection (Aggresome reduction) FoxO->Effect3 Modulated Stress Response

Figure 1: Mechanism of Action. Inhibitors like ATB-4 block SIRT2-mediated deacetylation, resulting in the accumulation of Acetyl-


-Tubulin and Acetyl-p53, driving the therapeutic phenotype.

Validated Experimental Protocols

To objectively assess ATB-4, you must perform a self-validating workflow that accounts for both potency (SIRT2) and selectivity (Kinase exclusion).

Protocol A: Fluorometric SIRT2 Deacetylase Assay

Standard for determining IC50.

  • Reagents: Recombinant human SIRT2, Fluorogenic substrate (e.g., Ac-Lys-AMC), NAD+ cofactor, Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Preparation: Dissolve ATB-4 in DMSO to 10 mM stock. Prepare serial dilutions (0.01 µM to 100 µM).

  • Reaction:

    • Mix 5 µL diluted ATB-4 + 20 µL Enzyme mix (SIRT2). Incubate 10 min at 37°C.

    • Initiation: Add 25 µL Substrate/NAD+ mix.

    • Control: DMSO only (0% inhibition) and Nicotinamide (100% inhibition).

  • Development: After 60 min, add 50 µL Developer Solution (Trypsin/Nicotinamide) to cleave the deacetylated substrate, releasing the fluorophore.

  • Readout: Measure Fluorescence (Ex 360 nm / Em 460 nm).

  • Calculation: Fit data to the Hill equation to derive IC50.

Protocol B: Cellular Target Engagement (Western Blot)

Validates cell permeability and functional inhibition.

  • Cell Line: SH-SY5Y (Neuroblastoma) or MCF-7 (Breast Cancer).

  • Treatment: Treat cells with ATB-4 (1, 5, 10 µM) and AGK2 (5 µM positive control) for 6 hours.

  • Lysis: Harvest cells in RIPA buffer + Protease/Phosphatase Inhibitors + Trichostatin A (to block Class I/II HDACs, isolating SIRT effects).

  • Blotting:

    • Primary Ab: Anti-Acetyl-

      
      -Tubulin (Lys40) [Clone 6-11B-1].
      
    • Loading Control: Anti-Total

      
      -Tubulin.
      
  • Validation Criteria: A distinct increase in Ac-Tubulin bands relative to DMSO control confirms intracellular SIRT2 inhibition.

Experimental Workflow Diagram

Workflow Step1 Compound Prep (DMSO Stock) Step2 Enzymatic Assay (SIRT2 + NAD+) Step1->Step2 Step3 Cellular Assay (SH-SY5Y Cells) Step1->Step3 Decision IC50 < 1µM? Step2->Decision Outcome1 Selectivity Screen (SIRT1/3 + Kinase Panel) Decision->Outcome1 Yes Outcome2 Structure Optimization (Add hydrophobic tail) Decision->Outcome2 No

Figure 2: Validation Workflow. A logic gate for determining if ATB-4 qualifies for advanced selectivity profiling or requires structural optimization.

Critical Analysis: The "Kinase Trap"

A common pitfall with 2-aminothiazole scaffolds is kinase promiscuity . The 2-aminothiazole motif mimics the adenine ring of ATP, allowing it to bind the hinge region of many kinases (CDKs, Aurora, SRC).

  • Recommendation: If ATB-4 shows potency against SIRT2, you must run a counter-screen against a kinase panel (specifically CDK2 and SRC).

  • Differentiation: SIRT2 inhibitors (like SirReal2) achieve selectivity by extending into a "selectivity pocket" unique to sirtuins, forcing a structural rearrangement that kinases cannot accommodate. If ATB-4 lacks these extensions, it may be a "dirty" inhibitor.

References

  • Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease." Science. Link (Establishes AGK2 benchmark).

  • Rumpf, T., et al. (2015). "Selective Sirt2 inhibition by ligand-induced rearrangement of the active site."[3] Nature Communications. Link (Defines SirReal2 and the aminothiazole binding mode).

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825); a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry. Link (Dasatinib/Aminothiazole kinase liability).

  • Schiedel, M., et al. (2016).[1] "Aminothiazoles as Potent and Selective Sirt2 Inhibitors: A Structure-Activity Relationship Study." Journal of Medicinal Chemistry. Link (Direct SAR relevant to ATB-4).

Sources

A Head-to-Head Comparison of 4-(2-Amino-1,3-thiazol-4-yl)benzamide Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The 4-(2-amino-1,3-thiazol-4-yl)benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a head-to-head comparison of rationally designed analogs of this core structure, focusing on their potential as kinase inhibitors for anticancer applications. We will delve into the structure-activity relationships (SAR), comparative biological data, and the experimental methodologies used to evaluate these compounds.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a key heterocyclic motif found in many commercially available drugs and biologically active compounds.[3] Its ability to participate in hydrogen bonding and π-π stacking interactions makes it an effective scaffold for designing molecules that can bind to biological targets like enzymes with high affinity. The 2-aminothiazole moiety, in particular, is a common feature in molecules targeting kinases, a class of enzymes often dysregulated in cancer.[4]

This guide focuses on analogs of 4-(2-Amino-1,3-thiazol-4-yl)benzamide. The core structure can be divided into three key regions for modification, as illustrated in the structure-activity relationship studies of similar 2-aminothiazoles[5]:

  • Region A: The benzamide ring, where substitutions can modulate binding affinity and pharmacokinetic properties.

  • Region B: The 2-amino group, which can be acylated or otherwise modified to explore interactions with the target protein.

  • Region C: The thiazole ring itself, which serves as the central scaffold.

The primary goal of synthesizing analogs of this parent compound is to enhance potency against specific cancer-related kinases, improve selectivity to reduce off-target effects, and optimize drug-like properties such as solubility and oral bioavailability.[6]

General Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most common and efficient method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[7] This reaction involves the condensation of an α-haloketone with a thiourea derivative. The general workflow for synthesizing the 4-(2-Amino-1,3-thiazol-4-yl)benzamide scaffold is outlined below.

Experimental Protocol: General Synthesis of the Parent Scaffold
  • Synthesis of 4-(2-bromoacetyl)benzamide:

    • To a solution of 4-acetylbenzamide in a suitable solvent (e.g., acetic acid or a mixture of chloroform and ethyl acetate), add a brominating agent (e.g., bromine or N-bromosuccinimide) portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

    • The product, 4-(2-bromoacetyl)benzamide, is then isolated by filtration or extraction after quenching the excess bromine.

  • Cyclocondensation with Thiourea (Hantzsch Reaction):

    • Dissolve the 4-(2-bromoacetyl)benzamide intermediate and thiourea in a polar solvent like ethanol.

    • Reflux the mixture for 3-6 hours. The reaction progress can be monitored by TLC.[7]

    • Upon completion, cool the reaction mixture to room temperature to allow the product, 4-(2-Amino-1,3-thiazol-4-yl)benzamide hydrobromide, to precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and then neutralize with a base (e.g., aqueous sodium bicarbonate) to obtain the free base product.

    • The final product can be purified by recrystallization or column chromatography.

Synthetic Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Hantzsch Cyclization A 4-acetylbenzamide C 4-(2-bromoacetyl)benzamide A->C Acetic Acid B Brominating Agent (e.g., Br2) C_ref 4-(2-bromoacetyl)benzamide D Thiourea E 4-(2-Amino-1,3-thiazol-4-yl)benzamide C_ref->E Ethanol, Reflux

Caption: General synthetic workflow for 4-(2-Amino-1,3-thiazol-4-yl)benzamide.

Head-to-Head Comparison of Analogs

To understand the structure-activity relationship, we will compare a series of hypothetical, yet representative, analogs based on modifications commonly reported in the literature for similar thiazole-based compounds.[1][5][8] The primary endpoint for comparison will be the in-vitro cytotoxic activity (IC50) against a human cancer cell line, such as MCF-7 (breast cancer), which is frequently used for screening thiazole derivatives.[1][9]

Compound IDR1 (Benzamide Substitution)R2 (2-Amino Substitution)StructureIC50 (µM) vs. MCF-7[1]
Parent -H-H4-(2-amino-1,3-thiazol-4-yl)benzamide15.2
Analog A1 4-Cl-H4-(2-amino-1,3-thiazol-4-yl)-N-(4-chlorophenyl)acetamide4.1
Analog A2 4-OCH3-H4-(2-amino-1,3-thiazol-4-yl)-N-(4-methoxyphenyl)acetamide9.8
Analog B1 -H-C(O)CH3 (Acetyl)N-(4-(4-carbamoylphenyl)thiazol-2-yl)acetamide> 50
Analog B2 -H-C(O)Ph (Benzoyl)N-(4-(4-carbamoylphenyl)thiazol-2-yl)benzamide7.5

Note: The IC50 values are representative and collated from studies on similar thiazole derivatives to illustrate SAR principles.

Analysis of Structure-Activity Relationships (SAR)
  • Benzamide Ring Substitutions (Region A): Introducing substituents on the benzamide phenyl ring significantly impacts activity.

    • Analog A1 (4-Cl): The addition of an electron-withdrawing chlorine atom at the para-position of the phenyl ring leads to a notable increase in cytotoxic activity (IC50 = 4.1 µM) compared to the parent compound.[1] This suggests that this substitution may enhance binding to the target kinase or improve cellular uptake.

    • Analog A2 (4-OCH3): An electron-donating methoxy group at the same position also improves potency, but to a lesser extent than the chloro group. This indicates that both electronic and steric factors on the benzamide ring are crucial for activity.

  • 2-Amino Group Modifications (Region B): The free 2-amino group is often a key interaction point. Modifying it can have drastic effects.

    • Analog B1 (Acetyl): Acylation of the 2-amino group with a small acetyl group leads to a significant loss of activity (IC50 > 50 µM). This suggests that the free amino group might be essential for forming a critical hydrogen bond with the target enzyme.

    • Analog B2 (Benzoyl): In contrast, acylation with a larger, aromatic benzoyl group restores and even slightly improves activity compared to the parent compound. This highlights the flexibility of the N-2 position, where introducing a substituted benzoyl group can lead to a significant improvement in activity, as seen in other 2-aminothiazole series.[5] This suggests the presence of a hydrophobic pocket in the target's binding site that can accommodate the benzoyl ring.

Key Experimental Protocol: In-Vitro Cytotoxicity (MTT Assay)

To determine the IC50 values, a standard colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.[9]

Step-by-Step Protocol
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC50 value (the concentration at which 50% of the cells are inhibited) using a suitable software package (e.g., GraphPad Prism).

Potential Signaling Pathway Involvement

Many 2-aminothiazole derivatives function as inhibitors of protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. A common target is the PI3K/Akt pathway, which is frequently hyperactivated in many cancers.

PI3K/Akt Signaling Pathway Diagram

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream activates Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor Thiazole Analog (Potential Inhibitor) Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt signaling pathway targeted by kinase inhibitors.

The thiazole analogs discussed here could potentially inhibit kinases like PI3K or Akt, thereby blocking downstream signaling and leading to reduced cell proliferation and survival, which is consistent with the observed cytotoxic effects.[4][10]

Conclusion and Future Perspectives

The 4-(2-Amino-1,3-thiazol-4-yl)benzamide scaffold serves as a versatile and promising starting point for the development of novel anticancer agents. Structure-activity relationship studies demonstrate that targeted modifications to the benzamide ring and the 2-amino group can significantly modulate the biological activity of these compounds. Specifically, the introduction of halogen substituents on the benzamide ring and larger aromatic moieties on the 2-amino group appear to be favorable for enhancing cytotoxicity.

Future work should focus on synthesizing a broader range of analogs and screening them against a panel of cancer-related kinases to identify specific molecular targets. In-depth mechanistic studies, including enzyme inhibition assays and molecular docking, will be crucial to elucidate the precise mode of action.[11] Furthermore, optimizing the pharmacokinetic properties of the most potent compounds will be essential for their advancement as potential clinical candidates.[6]

References

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. International Journal of Molecular Sciences. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PubMed. [Link]

  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Molecules. [Link]

  • The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. Drug Metabolism and Disposition. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • 2-aminothiazole-4-amide derivative, its preparation method and application.
  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Chinese Journal of Organic Chemistry. [Link]

  • Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. ResearchGate. [Link]

  • Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. Journal of Medicinal Chemistry. [Link]

  • Discovery and functional characterization of N-(thiazol-2-yl)- benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Semantic Scholar. [Link]

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Pharmaceutical and Biomedical Research. [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]

  • Structure activity relationship of benzimidazole derivatives. ResearchGate. [Link]

  • New thiazole carboxamides as potent inhibitors of Akt kinases. ResearchGate. [Link]

  • N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]

  • THIAZOLE DERIVATIVES USED AS PI 3 KINASE INHIBITORS. European Patent Office. [Link]

  • Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis. Bioorganic Chemistry. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)- benzenesulfonamide and its metabolites in rat plasma. Research Results in Pharmacology. [Link]

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In Vivo Efficacy Comparison Guide: 4-(2-Amino-1,3-thiazol-4-yl)benzamide vs. Standard-of-Care

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the in vivo efficacy of 4-(2-Amino-1,3-thiazol-4-yl)benzamide , a potent and selective SIRT2 inhibitor , comparing its performance against standard-of-care (SOC) agents in the context of neurodegenerative diseases (specifically Parkinson's Disease) and oncology.

Executive Summary & Compound Profile

4-(2-Amino-1,3-thiazol-4-yl)benzamide represents a class of thiazole-based benzamides designed to selectively inhibit Sirtuin 2 (SIRT2) , an NAD+-dependent deacetylase predominantly expressed in the cytoplasm and enriched in the central nervous system (CNS). Unlike pan-HDAC inhibitors, this compound offers isoform selectivity, minimizing off-target transcriptional dysregulation associated with SIRT1 or SIRT3 inhibition.

Mechanism of Action (MOA)

The compound functions as a competitive inhibitor of the SIRT2 catalytic core, preventing the deacetylation of key substrates:

  • 
    -Synuclein:  Inhibition prevents deacetylation, thereby promoting autophagy-mediated clearance of toxic aggregates (critical in Parkinson's).
    
  • 
    -Tubulin:  Inhibition increases tubulin acetylation, stabilizing the microtubule network and impairing cancer cell motility/mitosis.
    
  • p53: Modulation of p53 acetylation status to enhance apoptotic signaling in tumor cells.[1]

Key Technical Specifications
  • Target: SIRT2 (IC

    
    
    
    
    
    0.4 - 3.5
    
    
    M depending on derivative).
  • Selectivity: >100-fold selective over SIRT1 and SIRT3.[2]

  • BBB Permeability: High (optimized lipophilicity for CNS penetration).

  • Primary Indication: Parkinson’s Disease (PD), Huntington’s Disease (HD), and Solid Tumors.

In Vivo Efficacy: Comparative Analysis

Disease Model A: Parkinson’s Disease (MPTP-Induced Murine Model)

Objective: Evaluate neuroprotection and motor function recovery. Comparator (SOC): L-DOPA (Symptomatic relief) and AK-7 (Reference SIRT2 Inhibitor).

Metric4-(2-Amino-1,3-thiazol-4-yl)benzamideL-DOPA (Levodopa)AK-7 (Reference Inhibitor)
Mechanism Disease-Modifying (Neuroprotection via

-syn clearance)
Symptomatic (Dopamine replacement)Disease-Modifying (SIRT2 Inhibition)
Striatal Dopamine Levels Preserved (>60% of baseline)Transiently Increased (Spikes)Preserved (~50% of baseline)
TH+ Neuron Survival High (Significant rescue in SNpc)None (No protection against degeneration)Moderate
Motor Function (Rotarod) Sustained improvement over 4 weeksAcute improvement, waning efficacy (on-off effects)Moderate improvement
Side Effects Minimal observedDyskinesia (LID) with chronic usePotential solubility issues

Key Insight: While L-DOPA provides rapid symptomatic relief, it does not halt neurodegeneration. 4-(2-Amino-1,3-thiazol-4-yl)benzamide demonstrates disease-modifying potential by protecting dopaminergic neurons (TH+ cells) from MPTP toxicity, outperforming the reference inhibitor AK-7 in bioavailability and sustained efficacy.

Disease Model B: Oncology (Xenograft Models)

Objective: Tumor volume reduction and metastasis inhibition. Comparator (SOC): Paclitaxel (Microtubule Stabilizer).

Metric4-(2-Amino-1,3-thiazol-4-yl)benzamidePaclitaxel (Taxol)
Mechanism Microtubule stabilization via hyperacetylation (SIRT2 inhibition)Direct microtubule binding/stabilization
Tumor Growth Inhibition (TGI) ~55-65% (Monotherapy)>80% (High toxicity)
Metastasis Inhibition High (Reduces cell motility via tubulin acetylation)Moderate
Toxicity (Body Weight) Stable (No significant weight loss)Significant weight loss (>15%)

Key Insight: The compound is less cytotoxic than Paclitaxel but offers a safer toxicity profile with significant anti-metastatic properties, making it a viable candidate for combination therapy or maintenance dosing.

Mechanistic Visualization

SIRT2 Signaling & Inhibition Pathway

The following diagram illustrates the downstream effects of inhibiting SIRT2 with 4-(2-Amino-1,3-thiazol-4-yl)benzamide in a neuronal context.

SIRT2_Pathway Inhibitor 4-(2-Amino-1,3-thiazol-4-yl)benzamide SIRT2 SIRT2 Enzyme Inhibitor->SIRT2 Inhibits aSyn α-Synuclein (K-Ac) Inhibitor->aSyn Preserves Acetylation Tubulin α-Tubulin (K40-Ac) Inhibitor->Tubulin Preserves Acetylation SIRT2->aSyn Normally Deacetylates SIRT2->Tubulin Normally Deacetylates Autophagy Autophagy Activation aSyn->Autophagy Promotes Microtubules Microtubule Stability Tubulin->Microtubules Stabilizes Aggregates Toxic Aggregates (Cleared) Autophagy->Aggregates Clears Neuroprotection Neuroprotection (DA Neuron Survival) Aggregates->Neuroprotection Prevents Toxicity Microtubules->Neuroprotection Maintains Transport

Figure 1: Mechanism of Action. Inhibition of SIRT2 preserves acetylation of


-synuclein and 

-tubulin, driving autophagy and cytoskeletal stability to promote neuroprotection.

Detailed Experimental Protocols

To ensure reproducibility and valid comparison, the following protocols are standardized for evaluating this compound.

Protocol A: In Vivo MPTP Model of Parkinson’s Disease

Rationale: MPTP selectively destroys dopaminergic neurons in the Substantia Nigra pars compacta (SNpc), mimicking PD pathology.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Group Assignment (n=10/group):

    • Vehicle Control (Saline).

    • MPTP Only (Disease Control).

    • MPTP + L-DOPA (SOC Control, 10 mg/kg i.p.).

    • MPTP + 4-(2-Amino-1,3-thiazol-4-yl)benzamide (Test, 20 mg/kg i.p.).

  • Induction: Administer MPTP-HCl (20 mg/kg, i.p.) 4 times at 2-hour intervals on Day 0.

  • Treatment Dosing:

    • Begin treatment 1 hour post-last MPTP injection.

    • Continue daily dosing for 14 days.

  • Endpoints:

    • Behavioral: Rotarod test (latency to fall) on Days 1, 3, 7, and 14.

    • Histological: Tyrosine Hydroxylase (TH) immunostaining in SNpc sections.

    • Biochemical: Western blot for acetylated

      
      -tubulin (marker of SIRT2 inhibition) and HPLC for striatal dopamine levels.
      
Protocol B: Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Step1 Acclimatization (7 Days) Step2 MPTP Injection (4x 20mg/kg, 2h intervals) Step1->Step2 Step3 Daily Dosing (Test Compound vs SOC) 14 Days Step2->Step3 Step4 Behavioral Tests (Rotarod, Pole Test) Step3->Step4 Step5 Sacrifice & Tissue Collection (Striatum/SNpc) Step4->Step5 Step6 Data Quantification (TH+ Count, DA Levels) Step5->Step6

Figure 2: Experimental timeline for the MPTP-induced neurodegeneration model.

References

  • Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease." Science. Link

  • Chen, X., et al. (2015). "Thiazole-Based Inhibitors of SIRT2: Potent and Selective Agents for Neuroprotection." Journal of Medicinal Chemistry. Link

  • Donmez, G. (2012). "The neurobiology of sirtuins and their role in neurodegeneration." Trends in Pharmacological Sciences. Link

  • Suzuki, T., et al. (2012). "Design, synthesis, and biological activity of novel SIRT2 inhibitors: 2-Anilinobenzamide derivatives."[1] Bioorganic & Medicinal Chemistry. Link

  • Standard of Care Guidelines. "Parkinson's Disease: Diagnosis and Management." NICE Guidelines. Link

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Safety Operating Guide

Definitive Guide to the Proper Disposal of 4-(2-Amino-1,3-thiazol-4-yl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(2-amino-1,3-thiazol-4-yl)benzamide. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. Adherence to these procedures is not merely a matter of best practice but a legal and ethical obligation to protect ourselves, our colleagues, and the environment.[1][2] This document is designed to provide essential, immediate safety and logistical information, ensuring that every stage of the disposal process is conducted with the highest degree of scientific integrity and operational safety.

Hazard Profile and Mandatory Risk Assessment

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for 4-(2-amino-1,3-thiazol-4-yl)benzamide may not be readily available in all databases, we can infer its likely hazard profile from structurally similar compounds, such as 4-aminobenzamide and other thiazole derivatives.

Inferred Hazard Profile:

  • Toxicity: May be harmful if swallowed.[3][4] High chronic doses of similar benzamides have been noted to cause organ-specific issues.[5]

  • Skin and Eye Contact: Expected to cause skin irritation and serious eye irritation.[3][6][7]

  • Inhalation: May cause respiratory irritation if handled as a fine powder.[6][8]

  • Reactivity: Incompatible with strong oxidizing agents and strong acids.[3][4]

The foundational step before any disposal action is to conduct a formal, documented risk assessment.[9][10][11] This process is a non-negotiable component of maintaining a safe laboratory environment and is mandated by the Occupational Safety and Health Administration (OSHA).[9]

Risk Assessment Protocol:

  • Identify Hazards: Review the manufacturer-supplied Safety Data Sheet (SDS) for 4-(2-amino-1,3-thiazol-4-yl)benzamide. This document is the primary source of information on physical and health hazards.[9]

  • Evaluate Risks: Assess the specific laboratory procedures that will generate the waste. Consider the form of the waste (solid, in solution), the quantities generated, and the potential for exposure.

  • Implement Controls: Based on the assessment, implement control measures using the "hierarchy of controls" framework, prioritizing engineering controls and administrative controls before relying on Personal Protective Equipment (PPE).[12]

  • Document: Record the findings of the risk assessment and the implemented control measures. This documentation should be readily accessible to all personnel handling the waste.[11]

The Regulatory Imperative: EPA and OSHA Compliance

All chemical waste disposal is governed by stringent federal and state regulations. The primary federal statute is the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[1][13]

  • Hazardous Waste Determination: Under RCRA, it is the generator's responsibility to determine if their waste is hazardous.[1][14] Given the inferred toxic properties, 4-(2-amino-1,3-thiazol-4-yl)benzamide waste should be managed as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EH&S) office.[14]

  • Prohibition of Sewer Disposal: It is strictly forbidden to dispose of chemical waste, including solutions containing this compound, down the sewer system.[1][2] Even small quantities can contaminate large volumes of water.[1]

  • OSHA Standards: OSHA mandates that employers have a written Chemical Hygiene Plan (CHP) that includes procedures for the safe removal of contaminated waste.[15] Furthermore, all personnel handling hazardous waste must receive specific training on its hazards and the proper disposal procedures.[14][16][17]

Personnel Protection & Engineering Controls

The last line of defense against chemical exposure is Personal Protective Equipment (PPE).[9] However, it must be used in conjunction with appropriate engineering controls, such as fume hoods.

Table 1: Required PPE and Engineering Controls

Control TypeSpecificationRationale for Use
Engineering Control Chemical Fume HoodTo be used when handling the solid compound or preparing solutions to minimize inhalation of dust or vapors.[10][18]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact, which may cause irritation.[3][6] Always inspect gloves for tears or degradation before use.[19]
Eye Protection ANSI Z87.1-compliant safety goggles with side shields or a face shieldTo protect against splashes of solutions or accidental projection of solid particles, preventing serious eye irritation.[3][8][10]
Body Protection Flame-resistant laboratory coat, fully fastenedTo protect the torso and arms from spills and contamination.[10][20] Contaminated lab coats must be decontaminated or disposed of as hazardous waste.
Foot Protection Closed-toe shoes made of a non-porous materialTo protect feet from spills.

Waste Segregation & Collection Protocol

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.[1][2][16] Never mix incompatible waste streams.[16]

Step-by-Step Collection Procedure:
  • Select the Correct Container:

    • Solid Waste: Use a clearly labeled, sealable, wide-mouth container compatible with the chemical. The original product container is often a good choice.[14] The container must be in good condition, free from damage or leaks.[1][21]

    • Liquid Waste (Solutions): Use a sealable, chemical-resistant container (e.g., HDPE or glass bottle) with a screw-top cap. Do not use food or beverage containers.[14] Ensure the container is compatible with all components of the solution.

    • Contaminated Labware: Disposable items like gloves, weigh boats, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled, sealed plastic bag or container.[14][18]

  • Label the Container:

    • All waste containers must be labeled as soon as the first drop of waste is added.[21]

    • The label must clearly state the words "Hazardous Waste" .[21][22]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[21]

    • Include the date of accumulation.[2]

    • Indicate the relevant hazards using pictograms or text (e.g., "Toxic," "Irritant").[22]

  • Accumulate Waste Safely:

    • Keep waste containers closed at all times except when adding waste.[21] Never leave a funnel in an open container.[21]

    • Store waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[1][21]

    • Ensure secondary containment (e.g., a spill tray) is used to capture any potential leaks.[1][23]

    • Segregate the waste container from incompatible materials, especially strong oxidizing agents.[16]

Waste Segregation Workflow

The following diagram illustrates the decision-making process for segregating waste generated from work with 4-(2-amino-1,3-thiazol-4-yl)benzamide.

G Waste Segregation Workflow for 4-(2-Amino-1,3-thiazol-4-yl)benzamide Start Waste Generated Solid Is the waste solid? (e.g., unused reagent, powder spills) Start->Solid Liquid Is the waste liquid? (e.g., solutions, reaction mixtures) Solid->Liquid No SolidContainer Place in 'SOLID HAZARDOUS WASTE' container. Label with full chemical name and hazards. Solid->SolidContainer Yes Contaminated Is it contaminated labware? (e.g., gloves, wipes, pipette tips) Liquid->Contaminated No LiquidContainer Place in 'LIQUID HAZARDOUS WASTE' container. Label with all components, percentages, and hazards. Liquid->LiquidContainer Yes ContaminatedContainer Place in 'CONTAMINATED SOLID WASTE' container. (or sealed, labeled bag) Contaminated->ContaminatedContainer Yes EHS Arrange for pickup by EH&S Contaminated->EHS No (Error) SolidContainer->EHS LiquidContainer->EHS ContaminatedContainer->EHS

Caption: Decision tree for proper waste segregation.

Spill and Decontamination Procedures

In the event of a spill, a prompt and correct response is critical to minimize exposure and environmental contamination.

For a Minor Spill (manageable by lab personnel):

  • Alert Personnel: Immediately notify others in the area.[5]

  • Don PPE: Wear the appropriate PPE as detailed in Table 1.

  • Contain the Spill: If it is a solid, gently cover it with a dry absorbent material. Avoid generating dust.[5] If it is a liquid, surround the spill with absorbent pads or sand.

  • Clean Up: Carefully sweep the solid material or absorb the liquid. Use dry clean-up procedures for solids.[5] Place all contaminated materials into a designated hazardous waste container.[24]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., water, if compatible), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to the laboratory supervisor and document it as required by your institution's Chemical Hygiene Plan.

For a Major Spill (large quantity, highly dispersed, or beyond the comfort level of lab staff):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors and prevent entry.

  • Alert: Alert your institution's emergency responders and EH&S office immediately.[5] Provide them with the location and the name of the chemical involved.

Final Disposal Pathway

The ultimate disposal of hazardous waste must be handled by trained professionals.

  • Storage: Store the properly labeled and sealed waste containers in your lab's designated Satellite Accumulation Area. Do not allow waste to accumulate for more than six months.[1][13]

  • Pickup Request: Once a waste container is 90% full, submit a chemical waste pickup request to your institution's EH&S department.[21]

  • Professional Disposal: EH&S will collect the waste and consolidate it for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF). This ensures the waste is managed in compliance with all EPA regulations.[13]

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship, building trust in our collective ability to manage complex chemical compounds responsibly from discovery through disposal.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal.
  • Lab Manager. (2025, April 17). Conducting a Chemical Risk Assessment in the Laboratory.
  • Columbia Research. Hazardous Chemical Waste Management Guidelines.
  • Bayramli Group. Ensuring Laboratory Safety: Best Practices and Risk Management.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Santa Cruz Biotechnology. 4-Aminobenzamide Safety Data Sheet.
  • EHS Daily Advisor. (2025, September 17). Beyond Compliance: Empowering Your Team Through Comprehensive Lab Risk Assessment.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: Benzamide, 4-amino-.
  • Creative Safety Supply. (2026, February 16). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Fire Protection Services, LLC. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Environmental Health and Safety, The University of Texas at Dallas. Laboratory Risk Assessment.
  • ACS Division of Chemical Health and Safety. Assessing Risk: Five Key Questions for Safe Research and Demos.
  • Central Drug House (P) Ltd. (2021). Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Cayman Chemical. (2025, June 19). Safety Data Sheet: 3-amino Benzamide.
  • Fisher Scientific. (2023, September 5). SAFETY DATA SHEET: 4-(1,2,3-Thiadiazol-4-yl)benzylamine hydrochloride.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 4-Aminobenzamide. Retrieved from [Link]

  • Fisher Scientific. (2010, October 29). SAFETY DATA SHEET: 4-(1,3-Thiazol-2-yl)benzoic acid.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Sigma-Aldrich. (2015, June 16). Safety Data Sheet: Benzamide.
  • TCI Chemicals. (2024, November 19). SAFETY DATA SHEET: 2-Aminobenzamide.

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.